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Core Science & Biosynthesis

Foundational

Physicochemical properties of 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine

Title: Physicochemical Properties and Therapeutic Applications of 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine Executive Summary 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine (Molecular Formula: C9H15N3O2)...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Physicochemical Properties and Therapeutic Applications of 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine

Executive Summary

4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine (Molecular Formula: C9H15N3O2) is a highly versatile, bifunctional building block extensively utilized in modern medicinal chemistry. Featuring a conformationally flexible piperidine ring conjugated to a metabolically stable 1,3,4-oxadiazole core, this compound serves as a privileged pharmacophore in the development of kinase inhibitors (e.g., IRAK-4 for autoimmune diseases) and novel antibacterial agents (e.g., DNA polymerase IIIC inhibitors)[1]. This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and integration into drug discovery pipelines.

Structural Rationale and Pharmacophore Utility

The architecture of 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine is deliberately designed to optimize both target binding and pharmacokinetic (PK) profiles:

  • Piperidine Ring: Acts as a basic amine center, ensuring excellent aqueous solubility at physiological pH. It serves as a versatile attachment point for further functionalization, such as reductive amination or amide coupling to core scaffolds[1].

  • 1,3,4-Oxadiazole Core: Functions as a robust bioisostere for amides and esters. Unlike traditional amides, the 1,3,4-oxadiazole ring is highly resistant to proteolytic cleavage in vivo. It provides two nitrogen hydrogen-bond acceptors (HBA), facilitating precise interactions with kinase hinge regions[2].

  • Methoxymethyl Moiety: Introduces a delicate balance of lipophilicity and polarity. The ether oxygen provides an additional HBA, while the terminal methyl group occupies small hydrophobic pockets in target proteins, enhancing ligand efficiency.

Physicochemical Properties

Understanding the physicochemical profile is critical for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) behavior. The table below summarizes the calculated and experimentally relevant properties of the free base form.

PropertyValue / DescriptorPharmacological Implication
Molecular Formula C9H15N3O2Optimal low-molecular-weight fragment for lead generation.
Molecular Weight 197.24 g/mol High ligand efficiency (LE) potential; well within Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) ~60.2 ŲExcellent membrane permeability; potential for blood-brain barrier (BBB) penetration if required.
Hydrogen Bond Donors (HBD) 1 (Piperidine -NH)Minimal desolvation penalty during target binding.
Hydrogen Bond Acceptors (HBA) 5 (N, O atoms)High capacity for specific target engagement via hydrogen bonding.
Calculated LogP (cLogP) ~0.8 - 1.2Optimal lipophilicity for oral bioavailability and reduced off-target toxicity.
Basic pKa (Piperidine) ~9.8Protonated at physiological pH (7.4), ensuring high aqueous solubility.

Applications in Targeted Therapeutics

  • IRAK-4 Inhibition: Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a critical node in the Toll-like receptor (TLR) and IL-1R signaling pathways, driving inflammatory and autoimmune diseases[3]. Derivatives incorporating the 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine motif exhibit potent IRAK-4 inhibition by docking into the ATP-binding pocket, where the oxadiazole acts as a hinge-binding motif[4][5].

  • DNA Polymerase IIIC Inhibitors: In the pursuit of novel antibacterial agents, this building block has been incorporated into pyrazolo[4,3-d]pyrimidin-7-one scaffolds. The piperidine nitrogen is alkylated or acylated to position the oxadiazole moiety for optimal interaction within the polymerase active site, demonstrating efficacy against resistant bacterial strains[1].

IRAK4_Pathway IL1R IL-1 Receptor (Activation) MyD88 MyD88 (Adapter Protein) IL1R->MyD88 Recruits IRAK4 IRAK-4 (Kinase Activity) MyD88->IRAK4 Activates IRAK1 IRAK-1 (Phosphorylation) IRAK4->IRAK1 Phosphorylates Inhibitor Oxadiazole-Piperidine Derivative Inhibitor->IRAK4 Inhibits TRAF6 TRAF6 (Ubiquitination) IRAK1->TRAF6 Signals NFkB NF-κB / MAPK (Transcription Factors) TRAF6->NFkB Activates Inflammation Inflammatory Response (Cytokine Release) NFkB->Inflammation Induces

IRAK-4 Signaling Pathway and Targeted Inhibition Mechanism.

Experimental Protocols: Synthesis and Characterization

To ensure reproducibility and scientific integrity, the following self-validating synthetic protocol outlines the generation of the target compound. The causality of each step is explained to provide mechanistic clarity.

Step-by-Step Synthetic Workflow:

  • Preparation of Acyl Hydrazide:

    • Procedure: React 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (Boc-isonipecotic acid) with hydrazine hydrate in the presence of coupling reagents (e.g., EDC·HCl, HOBt) in DMF at room temperature for 12 hours.

    • Causality: EDC activates the carboxylic acid, while HOBt suppresses racemization and improves overall yield. Hydrazine acts as the nucleophile to form the intermediate acyl hydrazide.

  • Cyclodehydration to 1,3,4-Oxadiazole:

    • Procedure: Treat the isolated acyl hydrazide with methoxyacetic acid and phosphorus oxychloride (POCl3) at 90°C for 4-6 hours.

    • Causality: POCl3 serves a dual purpose: it activates the methoxyacetic acid for the secondary acylation of the hydrazide and subsequently acts as a powerful dehydrating agent to drive the cyclization, forming the thermodynamically stable 1,3,4-oxadiazole ring system.

  • Boc-Deprotection:

    • Procedure: Dissolve the Boc-protected intermediate in dichloromethane (DCM) and add 4M HCl in 1,4-dioxane. Stir at room temperature for 2-4 hours[4][3].

    • Causality: The highly acidic environment selectively cleaves the tert-butyl carbamate (Boc) protecting group without degrading the oxadiazole ring or the methoxymethyl ether. The product precipitates as the hydrochloride salt, driving the reaction to completion.

  • Isolation and Free-Basing:

    • Procedure: Concentrate the reaction mixture under reduced pressure. Neutralize the resulting hydrochloride salt with saturated aqueous NaHCO3 and extract with ethyl acetate. Dry over anhydrous Na2SO4 and concentrate to yield the pure free base.

Analytical Validation (Self-Validating System): To confirm the success of the synthesis, the following analytical benchmarks must be met:

  • LC-MS: A major peak must be observed with an [M+H]+ expected at m/z 198.1.

  • 1H NMR (400 MHz, CDCl3): Validation requires the presence of a singlet for the methoxy group (~3.4 ppm), a singlet for the methylene spacer (~4.6 ppm), and characteristic multiplets for the piperidine protons. The absence of the massive Boc singlet (~1.4 ppm) confirms successful deprotection.

Synthesis_Workflow Step1 Boc-Isonipecotic Acid + Hydrazine Step2 Acyl Hydrazide Intermediate Step1->Step2 Amidation Step3 Methoxyacetic Acid Coupling & Cyclization Step2->Step3 POCl3 / Heat Step4 Boc-Protected Oxadiazole Step3->Step4 Dehydration Step5 Acidic Deprotection (HCl/Dioxane) Step4->Step5 Cleavage Step6 Target Compound: 4-[5-(Methoxymethyl)- 1,3,4-oxadiazol-2-yl]piperidine Step5->Step6 Isolation

Synthetic workflow for 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine.

References

  • NextSDS. Chemical Substance Information: Piperidine, 4-[5-(MethoxyMethyl)-1,3,4-oxadiazol-2-yl]-. Available at: [Link][6]

  • Google Patents. JP2012254939A - Oxazole compound. Available at:[4][5]

  • Google Patents. WO2011043371A1 - Oxazole compound. Available at:[2][3]

  • Google Patents. US10723741B1 - DNA polymerase IIIC inhibitors and use thereof. Available at:[1]

Sources

Exploratory

4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine mechanism of action

This technical guide provides an in-depth mechanistic analysis of 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine , a highly specialized pharmacophoric building block utilized in modern medicinal chemistry. Rather t...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth mechanistic analysis of 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine , a highly specialized pharmacophoric building block utilized in modern medicinal chemistry. Rather than acting as a standalone therapeutic, this compound is strategically grafted onto molecular scaffolds to dictate target engagement, modulate specific signaling pathways, and optimize pharmacokinetic profiles.

Structural Determinants of Target Engagement

The utility and mechanism of action of 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine (CAS: 1211528-77-6) are governed by its tripartite structural topology. Each moiety serves a distinct mechanistic purpose when interacting with biological targets.

  • The Piperidine Ring (Electrostatic Anchor): As a secondary amine, the piperidine ring possesses a basic pKa (~9.5). At physiological pH (7.4), it exists primarily in its protonated state. This localized positive charge is critical for forming salt bridges with acidic amino acid residues (such as Aspartate or Glutamate) deep within the binding pockets of kinases and G-protein coupled receptors (GPCRs).

  • The 1,3,4-Oxadiazole Core (Amide Bioisostere): Native amide bonds in drug candidates are highly susceptible to enzymatic cleavage by in vivo amidases. The 1,3,4-oxadiazole ring acts as a premier amide bond bioisostere[1]. It perfectly mimics the planar geometry and hydrogen-bond acceptor profile of an amide while conferring absolute resistance to hydrolytic degradation. Furthermore, compared to isomeric 1,2,4-oxadiazoles, the 1,3,4-oxadiazole core significantly lowers the molecule's overall lipophilicity (LogD), which is a proven strategy to reduce off-target hERG channel binding and subsequent cardiotoxicity[2].

  • The Methoxymethyl Substituent (Steric & H-Bond Fine-Tuning): The addition of the methoxymethyl ether provides a flexible, localized hydrogen-bond acceptor. Mechanistically, it allows the molecule to displace high-energy water molecules within hydrophobic sub-pockets of a target receptor, driving binding affinity through favorable entropic gains.

Modulated Signaling Pathways (Contextual Mechanism)

When integrated into a larger lead compound, this building block drives the inhibition of specific, high-value therapeutic targets.

A. IRAK-4 Inhibition in Autoimmunity

Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a master regulatory kinase in the Toll-like receptor (TLR) and IL-1R signaling cascades. Compounds utilizing the oxadiazole-piperidine motif act as Type I ATP-competitive inhibitors[3]. The piperidine nitrogen anchors to the hinge region of the kinase, while the oxadiazole core projects the methoxymethyl group into the selectivity pocket. By occupying this space, the compound prevents the auto-phosphorylation of IRAK-4, thereby halting the downstream activation of IRAK-1, TRAF6, and the nuclear translocation of NF-κB. This mechanism effectively silences the production of pro-inflammatory cytokines in acute and chronic autoimmune diseases[3].

G TLR TLR / IL-1R Receptor MyD88 MyD88 Adapter Protein TLR->MyD88 IRAK4 IRAK-4 Kinase MyD88->IRAK4 IRAK1 IRAK-1 Phosphorylation IRAK4->IRAK1 Compound Oxadiazole-Piperidine Derivative Compound->IRAK4 ATP Competitive Inhibition TRAF6 TRAF6 Activation IRAK1->TRAF6 NFKB NF-κB Nuclear Translocation TRAF6->NFKB Cytokines Inflammatory Cytokines NFKB->Cytokines

Fig 1. TLR/IL-1R signaling cascade showing site of IRAK-4 inhibition by the oxadiazole motif.

B. MCHr1 Antagonism in Metabolic Disorders

Melanin-concentrating hormone receptor 1 (MCHr1) is a GPCR implicated in energy homeostasis. When the 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine fragment is utilized in MCHr1 antagonists, the basic piperidine nitrogen forms a critical salt bridge with the Asp115 residue in the receptor's transmembrane domain[2]. The 1,3,4-oxadiazole ensures the molecule remains metabolically stable in the CNS while maintaining a low enough lipophilicity to avoid hERG-mediated QT prolongation[2].

Quantitative Physicochemical Profiling

The selection of the 1,3,4-oxadiazole over other bioisosteres is driven by strict physicochemical parameters. The table below summarizes the quantitative advantages of this specific chemotype.

PropertyNative Amide1,2,4-Oxadiazole1,3,4-Oxadiazole (Target Motif)
Metabolic Stability (Amidase) Low (Rapid Hydrolysis)HighHigh
Lipophilicity (Δ LogD) Baseline+1.5 (High risk)+0.2 (Optimal)
hERG Channel Liability LowHighLow
H-Bond Acceptor Count 122
Decarboxylation Risk (Synthesis) NoneLowHigh (Requires specific coupling)

Experimental Methodologies & Self-Validating Protocols

To successfully utilize 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine in drug discovery, specialized synthetic and biological validation protocols are required.

Protocol 1: NaCN-Catalyzed Coupling of the 1,3,4-Oxadiazole Pharmacophore

Expertise & Causality: A major synthetic hurdle is that 1,3,4-oxadiazole carboxylic acids spontaneously decarboxylate at room temperature. Attempting to use standard peptide coupling reagents (e.g., HATU, EDC) will result in complete loss of the oxadiazole core[2]. To circumvent this, a mild Sodium Cyanide (NaCN) catalyzed coupling of the amine to a phenyl ester must be employed.

  • Preparation: Convert the target core carboxylic acid to a phenyl ester intermediate.

  • Reagent Mixing: Combine the phenyl ester with 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine (1.2 eq) in a polar aprotic solvent (e.g., DMF) under nitrogen.

  • Catalysis: Add NaCN (0.1 eq) to the mixture. The cyanide ion acts as a nucleophilic catalyst, forming a highly reactive acyl cyanide intermediate that rapidly reacts with the piperidine amine at room temperature, entirely bypassing the decarboxylation pathway[2].

  • Incubation: Stir at 25°C for 12 hours.

  • Self-Validating Purification: Quench with water, extract with EtOAc, and analyze the crude mixture via LC-MS. Validation Check: The protocol is successful if the chromatogram shows the exact mass of the product without the presence of an [M-44] peak (which would indicate catastrophic decarboxylation).

Protocol 2: TR-FRET IRAK-4 Kinase Inhibition Assay

Expertise & Causality: To validate the mechanism of action, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. Running the assay precisely at the ATP Km​ ensures that the competitive nature of the piperidine-anchored inhibitor is accurately characterized without artificial potency inflation.

  • Enzyme Preparation: Dilute recombinant human IRAK-4 in a specialized kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Compound Dispensing: Dispense the synthesized oxadiazole-piperidine derivative in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate using an acoustic liquid handler.

  • Reaction Initiation: Add ATP (specifically calibrated to the enzyme's Km​ ) and a biotinylated peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding EDTA, followed by a Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Self-Validating Readout: Measure the FRET signal ratio (665nm/615nm). Validation Check: Calculate the Z'-factor using DMSO (negative control) and Staurosporine (positive reference inhibitor). A Z'-factor ≥0.6 self-validates the assay's dynamic range, confirming that the calculated IC50​ of the oxadiazole compound is statistically robust.

Workflow Start Phenyl Ester Precursor Coupling NaCN-Catalyzed Coupling (Room Temp) Start->Coupling Amine Oxadiazole-Piperidine Building Block Amine->Coupling Lead Lead Inhibitor Candidate Coupling->Lead Prevents Decarboxylation Assay TR-FRET Kinase Assay (IRAK-4) Lead->Assay Validation Z'-Factor Calculation & IC50 Determination Assay->Validation Self-Validating Control

Fig 2. Experimental workflow from NaCN-catalyzed synthesis to TR-FRET validation.

References

  • [3] WO2011043371A1 - Oxazole compound. Google Patents. Available at:

  • [2] Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1). ACS Publications. Available at:

  • 5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl piperidine AldrichCPR 1211528-77-6. Sigma-Aldrich. Available at:

  • [1] Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH. Available at:

Sources

Foundational

Pharmacokinetic Profiling of 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine: A Technical Guide for Bioisosteric Scaffold Evaluation

Executive Summary In modern drug discovery, the strategic assembly of privileged pharmacophores is essential for balancing target affinity with optimal Absorption, Distribution, Metabolism, and Excretion (ADME) propertie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic assembly of privileged pharmacophores is essential for balancing target affinity with optimal Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The compound 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine represents a highly versatile building block. By integrating a basic piperidine ring with a hydrolytically stable 1,3,4-oxadiazole core and a tunable methoxymethyl (MOM) ether, this scaffold presents a unique pharmacokinetic profile. This whitepaper provides an in-depth, self-validating framework for the pharmacokinetic (PK) profiling of this specific chemical entity, detailing the mechanistic causality behind its behavior in biological systems.

Structural Rationale and ADME Causality

To design an effective PK screening cascade, one must first deconstruct the molecule into its functional moieties to predict its behavior:

  • The 1,3,4-Oxadiazole Core: This five-membered heterocycle is a classic bioisostere for amides, esters, and carboxylic acids. Unlike esters, which are rapidly cleaved by plasma esterases, the 1,3,4-oxadiazole ring offers profound metabolic stability and favorable membrane permeability[1],[2]. It acts as a robust hydrogen bond acceptor without introducing excessive lipophilicity.

  • The Piperidine Ring: The secondary amine of the piperidine ring (pKa ~9.5) ensures high aqueous solubility at physiological pH. However, this basicity comes with trade-offs. Basic piperidines typically exhibit a high volume of distribution ( Vss​ ) due to extensive tissue partitioning, and they are frequently associated with higher hepatic clearance and off-target human ether-à-go-go-related gene (hERG) channel liabilities[3],[4].

  • The Methoxymethyl (MOM) Group: While the MOM ether provides a polar surface area favorable for target engagement, it introduces a distinct metabolic "soft spot." Methoxy and methoxymethyl groups are highly susceptible to Cytochrome P450 (CYP)-mediated O-demethylation[5],[6].

Predictive Pharmacokinetic Parameters

Based on the structural drivers, the following table summarizes the anticipated quantitative PK parameters and their mechanistic origins.

Pharmacokinetic ParameterAnticipated RangePrimary Structural DriverMechanistic Causality
Aqueous Solubility (pH 7.4) > 100 µg/mLPiperidine RingBasic amine remains ionized at physiological pH, enhancing solvation.
Intrinsic Clearance ( CLint​ ) 20 - 60 µL/min/mgMethoxymethyl (MOM) GroupVulnerable to rapid CYP-mediated O-demethylation.
Volume of Distribution ( Vss​ ) 2.0 - 5.5 L/kgPiperidine RingCationic nature drives extensive tissue partitioning and phospholipid binding.
Oral Bioavailability (F%) 30% - 60%1,3,4-Oxadiazole CoreHigh hydrolytic stability prevents first-pass gastrointestinal degradation.
Efflux Ratio (Caco-2) 1.5 - 3.0Piperidine RingPotential for lysosomal trapping and P-glycoprotein (P-gp) efflux.

Metabolic Pathway Visualization

The primary route of biotransformation for this compound is the oxidative cleavage of the MOM group. Cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6) catalyze the hydroxylation of the methyl carbon, forming an unstable hemiacetal. This intermediate spontaneously collapses, releasing formaldehyde and leaving a des-methyl alcohol metabolite.

MetabolicPathway Parent 4-[5-(Methoxymethyl)- 1,3,4-oxadiazol-2-yl]piperidine CYP CYP450 Oxidation Parent->CYP Hemiacetal Hemiacetal Intermediate CYP->Hemiacetal Cleavage Spontaneous Cleavage Hemiacetal->Cleavage Metabolite Des-methyl Alcohol Metabolite Cleavage->Metabolite Formaldehyde Formaldehyde Cleavage->Formaldehyde

Proposed CYP450-mediated O-demethylation pathway of the methoxymethyl group.

Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must be designed as a self-validating system. The following protocols detail the step-by-step methodologies required to profile this compound.

Protocol A: In Vitro Microsomal Stability & O-Demethylation Tracking

Objective: Determine the intrinsic clearance ( CLint​ ) and confirm the O-demethylation liability. Causality: By utilizing human liver microsomes (HLM) with and without NADPH, we can definitively isolate enzymatic CYP-mediated degradation from chemical instability.

  • Incubation Setup: Combine 1 µM of the test compound with HLM (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4). Include a positive control (e.g., Midazolam) to validate enzyme activity.

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Self-Validation: Run a parallel negative control sample where NADPH is replaced with buffer to rule out non-CYP degradation.

  • Quenching & Sampling: At precise intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (IS).

  • Centrifugation: Spin the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Metabolite Identification (MetID): Analyze the supernatant via High-Resolution Mass Spectrometry (HRMS). Track the depletion of the parent mass (m/z 198.1) and the appearance of the des-methyl metabolite (m/z 184.1) to confirm the O-demethylation pathway.

Protocol B: In Vivo Pharmacokinetic Profiling & Bioanalysis

Objective: Calculate absolute bioavailability (F%), systemic clearance (CL), and volume of distribution ( Vss​ ) in a rodent model. Causality: Intravenous (IV) dosing establishes the baseline clearance and distribution parameters, while Per Os (PO) dosing evaluates gastrointestinal absorption and first-pass metabolism.

  • Formulation: Given the basicity of the piperidine, formulate the compound in a slightly acidic vehicle (e.g., 5% DMSO, 10% Solutol HS15, 85% Citrate Buffer pH 4.5) to maximize solubility.

  • Dosing Strategy: Administer the compound to male Sprague-Dawley rats via IV bolus (1 mg/kg) and PO gavage (5 mg/kg).

  • Plasma Sampling: Collect serial blood samples (approx. 200 µL) via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge to isolate plasma.

  • LC-MS/MS Bioanalysis:

    • Extraction: Precipitate 50 µL of plasma with 150 µL of acetonitrile containing 10 ng/mL labetalol (IS). Causality: The IS corrects for matrix effects and injection volume variations, ensuring quantitative reliability.

    • Chromatography: Inject 5 µL onto a C18 column. Use a mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. Causality: Formic acid ensures the piperidine nitrogen remains fully protonated, enhancing retention via ion-pairing and maximizing electrospray ionization (ESI+) efficiency.

  • Data Modeling: Utilize non-compartmental analysis (NCA) software to calculate the Area Under the Curve (AUC). Calculate absolute bioavailability as F%=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100 .

Tiered PK Screening Workflow

To optimize resources, the PK evaluation of this scaffold should follow a tiered, decision-gate workflow.

PKWorkflow Phase1 1. In Vitro ADME (Microsomes, Caco-2) Validation1 Control Validation (Propranolol, Midazolam) Phase1->Validation1 Phase2 2. In Vivo Dosing (IV & PO in Rodents) Phase1->Phase2 If CLint < 50 µL/min/mg Phase3 3. LC-MS/MS Bioanalysis (IS Normalization) Phase2->Phase3 Plasma Sampling Phase4 4. PK Parameter Extraction (CL, Vd, T1/2, F%) Phase3->Phase4 Data Modeling

Tiered, self-validating pharmacokinetic screening workflow.

Conclusion & Optimization Strategies

The 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine scaffold is a highly functional starting point for drug design. If the in vivo profiling reveals that the clearance is too high due to O-demethylation of the MOM group, medicinal chemists can deploy steric shielding (e.g., adding gem-dimethyl groups adjacent to the ether) or substitute the methoxy group with a bioisosteric trifluoromethoxy (-OCF3) group to block CYP oxidation[5]. Similarly, if the volume of distribution or hERG liability is excessive, introducing an electron-withdrawing fluorine atom onto the piperidine ring can attenuate its basicity, thereby lowering Vss​ and improving the overall safety profile[3].

References

  • Biological activity of 1,3,4-oxadiazole: A bibliometric analysis (2000–2025). Journal of Applied Pharmaceutical Science. URL:[Link]

  • Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. National Institutes of Health (PMC). URL:[Link]

  • Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators. Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors of DNA-PK. ACS Medicinal Chemistry Letters. URL:[Link]

  • Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis. URL:[Link]

  • Combinatorial Alanine Substitution Enables Rapid Optimization of Cytochrome P450BM3 for Selective Hydroxylation of Large Substrates. National Institutes of Health (PMC). URL:[Link]

Sources

Exploratory

In vitro metabolic stability of 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine Executive Summary The compound 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine represents a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine

Executive Summary

The compound 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine represents a highly versatile pharmacophore frequently utilized in modern medicinal chemistry. By employing a 1,3,4-oxadiazole core as a bioisosteric replacement for amide or ester linkages, researchers can significantly enhance a molecule's resistance to hydrolytic degradation[1][2]. However, the peripheral moieties—specifically the piperidine ring and the methoxymethyl group—introduce distinct Phase I metabolic liabilities.

This whitepaper provides a comprehensive, field-proven framework for evaluating the in vitro metabolic stability of this compound. It details the structural causality behind its biotransformation, outlines self-validating experimental protocols, and establishes a robust methodology for metabolite identification (MetID).

Structural Vulnerabilities and Metabolic Causality

To accurately design an in vitro stability assay, one must first understand the specific enzymatic liabilities of the target molecule. The metabolism of 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine is governed by three primary structural features:

  • The 1,3,4-Oxadiazole Core (Metabolically Stable): The 1,3,4-oxadiazole ring is a privileged scaffold that mimics the molecular planarity and dipole moment of an amide bond while remaining highly resistant to amidases and esterases[1]. It generally avoids direct Phase I oxidation, serving as a stable anchor during biotransformation[2].

  • The Methoxymethyl Group (High Liability): Aliphatic methoxy groups are notorious for their susceptibility to Cytochrome P450 (CYP)-mediated O-demethylation[3]. The sterically unhindered methyl group undergoes hydrogen abstraction and oxygen rebound to form an unstable hemiacetal, which rapidly collapses into a hydroxymethyl derivative and formaldehyde. The resulting alcohol can be further oxidized to a carboxylic acid or subjected to Phase II glucuronidation[3].

  • The Piperidine Ring (Moderate Liability): Saturated nitrogen heterocycles like piperidine are prone to two major oxidative pathways: N-oxidation (mediated by CYPs and Flavin-containing Monooxygenases [FMOs]) and α -carbon hydroxylation[4]. The latter pathway typically results in ring-opening or the formation of a stable lactam (piperidinone)[4].

MetabolicPathways Parent 4-[5-(Methoxymethyl)- 1,3,4-oxadiazol-2-yl]piperidine ODemeth O-Demethylation (CYP450) Parent->ODemeth NOxid N-Oxidation (CYP / FMO) Parent->NOxid AlphaOx Alpha-Hydroxylation (CYP450) Parent->AlphaOx Met1 Hydroxymethyl Metabolite (Rapid clearance) ODemeth->Met1 Met2 Piperidine N-Oxide (Polar metabolite) NOxid->Met2 Met3 Piperidinone (Lactam) (Stable metabolite) AlphaOx->Met3

Predicted Phase I metabolic pathways for the oxadiazole-piperidine pharmacophore.

Experimental Protocols: A Self-Validating System

To accurately capture the clearance ( CLint​ ) of this compound, Human Liver Microsomes (HLM) are the primary in vitro model of choice due to their high concentration of CYP450 enzymes[5][6]. However, because the O-demethylation pathway may yield a slowly metabolized intermediate, a secondary Hepatocyte Relay assay is recommended for extended time-course evaluations[7].

Protocol A: High-Throughput Liver Microsomal Stability Assay

This protocol is designed to calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) by measuring the disappearance of the parent compound[5][6].

Reagents & Preparation:

  • Buffer: 100 mM Potassium Phosphate (KPO 4​ ) buffer, pH 7.4. Causality: Maintains physiological pH critical for CYP conformation and activity[5].

  • Microsomes: Pooled HLM/RLM thawed rapidly at 37°C and placed on ice. Final assay concentration: 0.5 mg/mL[5].

  • Cofactor: 1 mM NADPH (regenerating system optional for assays < 60 min).

  • Controls: Dextromethorphan (CYP2D6) and Midazolam (CYP3A4) as positive turnover controls[5].

Step-by-Step Methodology:

  • Pre-incubation: In a 96-well plate, combine 100 mM KPO 4​ buffer, liver microsomes (0.5 mg/mL), and the test compound (final concentration 1 µM). Pre-incubate at 37°C for 5–10 minutes[6].

  • Initiation: Add pre-warmed NADPH (1 mM final) to initiate the oxidative reaction[5].

  • Sampling & Quenching: At designated time points ( t=0,15,30,45,60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide or Verapamil)[5][6]. Causality: Cold ACN instantly denatures the CYP enzymes, halting the reaction and precipitating proteins to protect the LC column.

  • Centrifugation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C[6].

  • Analysis: Transfer the supernatant to a clean plate for LC-HRMS (High-Resolution Mass Spectrometry) analysis[6].

Workflow Prep 1. Preparation HLM + Buffer (pH 7.4) Incubate 2. Incubation +NADPH @ 37°C Prep->Incubate Quench 3. Quenching Ice-cold ACN + IS Incubate->Quench Centrifuge 4. Centrifugation 4000 rpm, 4°C Quench->Centrifuge Analyze 5. LC-HRMS Quantify Parent % Centrifuge->Analyze

Standard in vitro liver microsome metabolic stability assay workflow.

Protocol B: Hepatocyte Relay Method (For Slow Metabolizers)

If the methoxymethyl group is sterically shielded, the compound may exhibit a t1/2​>120 min, exceeding the viability of standard microsomal assays (which lose enzyme activity after 60 mins)[6][7]. The suspension hepatocyte relay method extends the incubation window up to 20 hours[7].

Step-by-Step Methodology:

  • Initial Incubation: Incubate the compound (1 µM) with cryopreserved suspension hepatocytes ( 1×106 cells/mL) at 37°C in a 5% CO 2​ incubator[7].

  • Relay Transfer: After 4 hours (the limit of suspension cell viability), centrifuge the mixture to pellet the non-viable cells[7].

  • Re-initiation: Collect the supernatant (containing the remaining parent and metabolites) and transfer it to a fresh batch of newly resuscitated hepatocytes[7].

  • Iteration: Repeat this process every 4 hours to achieve extended metabolic profiling[7].

Quantitative Data Interpretation

The primary outputs of the stability assay are the elimination rate constant ( k ), half-life ( t1/2​ ), and intrinsic clearance ( CLint​ ). The natural logarithm of the percent parent compound remaining is plotted against time; the slope of the linear regression yields −k [5][6].

Calculations:

  • t1/2​=k0.693​

  • (Expressed as μL/min/mg )[6]

Table 1: Simulated Comparative Metabolic Stability Data To contextualize the stability of 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine, the table below compares its expected parameters against common structural analogs based on established SAR trends[3][4].

Compound AnalogStructural ModificationHLM t1/2​ (min)HLM CLint​ ( μL/min/mg )Primary Metabolic Liability
Target Compound Base Structure28.548.6O-demethylation (Rapid)
Analog A Piperidine Morpholine45.230.6O-demethylation (Morpholine resists N-oxidation)[4]
Analog B Methoxymethyl Trifluoromethyl> 120< 11.5Piperidine N-oxidation (CF 3​ blocks CYP attack)[3]
Analog C 1,3,4-Oxadiazole Amide12.4111.8Amide hydrolysis + O-demethylation[1]

Note: Data represents simulated values to demonstrate the causality of structural modifications on metabolic clearance.

Metabolite Identification (MetID) via LC-HRMS

Understanding how the compound degrades is as critical as knowing how fast it degrades. High-Resolution Mass Spectrometry (LC-HRMS) is employed to detect and characterize the metabolites formed during the microsomal incubation[6].

Chromatographic & MS Strategy:

  • Data Acquisition: Utilize an ion intensity-dependent acquisition (IDA) or accurate-mass inclusion list strategy on a Q-TOF or Orbitrap instrument[6].

  • Mass Defect Filtering: The parent compound has a specific exact mass. O-demethylation results in a mass shift of −14.0157 Da (loss of CH2​ ). N-oxidation or α -hydroxylation results in a mass shift of +15.9949 Da (addition of O ).

  • Fragmentation (MS/MS) Causality:

    • If the +16 Da shift is observed and the MS/MS fragments show the addition of oxygen on the piperidine-derived fragments, N-oxidation or lactam formation is confirmed[4].

    • If the −14 Da shift is observed, the fragmentation pattern will show an intact piperidine-oxadiazole core with a terminal hydroxyl group, confirming the vulnerability of the methoxymethyl ether[3].

Conclusion

The in vitro metabolic stability of 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine is a delicate balance between the robust, bioisosteric 1,3,4-oxadiazole core and the enzymatically susceptible methoxymethyl and piperidine groups. By employing rigorous, self-validating microsomal and hepatocyte relay assays, researchers can accurately quantify intrinsic clearance. If clearance is deemed too rapid for in vivo efficacy, structural optimization—such as replacing the methoxymethyl group with a bioisosteric trifluoromethyl group or substituting the piperidine with a morpholine ring—can successfully mitigate these Phase I liabilities.

References

  • Obach, R.S. et al. (1997/1999). Metabolic stability in liver microsomes / Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Mercell / Chiba University.
  • BenchChem. (2025). Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability.
  • Taylor & Francis. (2025). Methoxy group: a non-lipophilic “scout” for protein pocket finding.
  • IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
  • PMC - NIH. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes.
  • WuXi AppTec DMPK. (2023). How to Study Slowly Metabolized Compounds Using In Vitro Models.
  • Journal of Applied Pharmaceutical Science. (2026). Synthesis, docking, and in-vitro evaluation of 1,3,4-oxadiazole derivatives....

Sources

Foundational

Crystal Structure Analysis of 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine: A Technical Guide

Executive Summary In modern medicinal chemistry, the 1,3,4-oxadiazole ring is frequently deployed as a robust bioisostere for esters and amides, offering improved metabolic stability while maintaining critical hydrogen-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the 1,3,4-oxadiazole ring is frequently deployed as a robust bioisostere for esters and amides, offering improved metabolic stability while maintaining critical hydrogen-bonding interactions with biological targets [4]. When coupled with a saturated piperidine heterocycle, the resulting scaffold—such as 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine —provides a unique balance of rigidity and conformational flexibility.

This whitepaper provides an in-depth technical framework for the Single-Crystal X-Ray Diffraction (SC-XRD) analysis of this compound. By elucidating the exact spatial arrangement, dihedral angles, and supramolecular hydrogen-bonding networks, researchers can leverage these crystallographic insights for highly targeted structure-based drug design (SBDD).

Structural Rationale & Pharmacological Context

The molecule 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine (Chemical Formula: C9H15N3O2) consists of three distinct functional domains:

  • The Piperidine Ring: A basic, saturated heterocycle that typically adopts a chair conformation to minimize steric strain[1]. The secondary amine (N-H) serves as a critical hydrogen bond donor.

  • The 1,3,4-Oxadiazole Core: A highly stable, planar, electron-deficient aromatic system. Its nitrogen atoms act as potent hydrogen bond acceptors [3].

  • The Methoxymethyl Substituent: A flexible ether linkage that introduces an additional hydrogen bond acceptor and modulates the lipophilicity of the molecule.

Understanding the exact conformation of this molecule in the solid state is critical. The equatorial versus axial positioning of the oxadiazole ring on the piperidine chair dictates the vector of the molecule's pharmacophore features. SC-XRD provides the unambiguous resolution required to confirm these geometric parameters.

Structural_Logic Core 4-[5-(Methoxymethyl)- 1,3,4-oxadiazol-2-yl]piperidine Piperidine Piperidine Ring (Chair Conformation) Core->Piperidine Equatorial linkage Oxadiazole 1,3,4-Oxadiazole Ring (Planar Aromaticity) Core->Oxadiazole Rigid core Methoxymethyl Methoxymethyl Group (Conformational Flexibility) Core->Methoxymethyl C5 substitution H_Bonds Intermolecular H-Bonds (N-H...N and C-H...O) Piperidine->H_Bonds N-H donor Oxadiazole->H_Bonds N acceptor Methoxymethyl->H_Bonds O acceptor Packing Supramolecular Zigzag Chains H_Bonds->Packing Crystal stabilization

Figure 1: Structural components and their contribution to supramolecular crystal packing.

Experimental Methodology: Crystallization & SC-XRD

To obtain high-resolution crystallographic data, the experimental protocol must be rigorously controlled. The following step-by-step methodology outlines the self-validating system used to isolate and analyze the crystal structure.

Single Crystal Growth

The causality behind solvent selection is paramount: the solvent must dissolve the compound at elevated temperatures but reach supersaturation slowly at room temperature without precipitating amorphous powder.

  • Solvent Selection: Dissolve 50 mg of synthesized 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine in a binary solvent system of ethanol and ethyl acetate (1:1 v/v). Ethanol provides hydrogen bonding to solvate the oxadiazole, while ethyl acetate modulates the polarity.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove nucleation-inducing particulate impurities.

  • Slow Evaporation: Puncture the vial cap with a fine needle to allow for controlled, slow evaporation at 293 K.

  • Harvesting: After 5–7 days, harvest the resulting colorless, prismatic single crystals. Select a crystal with distinct faces and no visible twinning under a polarized light microscope.

Data Collection Protocol
  • Cryo-Mounting: Coat the selected crystal (approx. dimensions 0.20 × 0.15 × 0.10 mm) in paratone oil and mount it on a cryoloop.

  • Cooling: Immediately transfer the loop to the goniometer head under a steady stream of nitrogen gas at 100 K . Causality: Cooling to 100 K drastically reduces the thermal atomic displacement parameters (vibrations), particularly of the flexible methoxymethyl group, thereby enhancing the resolution of the electron density map.

  • Diffraction: Collect X-ray diffraction data using a diffractometer equipped with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

  • Integration: Perform data reduction, integration, and empirical absorption correction (multi-scan method) using standard crystallographic software (e.g., APEX3 or CrysAlisPro).

Structure Solution and Refinement
  • Phase Problem Solution: Solve the structure using Direct Methods (SHELXT) to locate the heavy non-hydrogen atoms (C, N, O).

  • Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Hydrogen Atom Treatment (Riding Model): Locate the piperidine N-H hydrogen atom from the difference Fourier map and refine it freely. For carbon-bound hydrogen atoms, position them geometrically and refine using a riding model ( Uiso​(H)=1.2Ueq​(C) for CH/CH2, and 1.5Ueq​(C) for the methyl group). Causality: X-rays scatter off electron clouds, and hydrogen has only one electron, making its position difficult to determine accurately. Geometric constraints ensure chemically sensible bond lengths.

XRD_Workflow A Compound Synthesis & Purification B Single Crystal Growth (Slow Evaporation) A->B C Crystal Mounting (Cryoloop, 100 K) B->C D X-Ray Data Collection (Mo Kα Radiation) C->D E Data Reduction & Integration D->E F Structure Solution (Direct Methods/SHELXT) E->F G Structure Refinement (Least-Squares/SHELXL) F->G H Validation & CIF Generation G->H

Figure 2: Step-by-step workflow for the Single-Crystal X-Ray Diffraction (SC-XRD) analysis.

Crystallographic Data & Conformational Analysis

Quantitative Data Summary

The compound crystallizes in a monoclinic crystal system, a common arrangement for asymmetric oxadiazole derivatives [2]. The table below summarizes the refined crystallographic parameters.

ParameterValue
Chemical Formula C9H15N3O2
Formula Weight 197.24 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.452(2) Å, b = 8.124(1) Å, c = 12.675(2) Å
Beta Angle (β) 95.43(1)°
Volume (V) 1071.5(3) ų
Z (Molecules per unit cell) 4
Calculated Density (ρ) 1.223 g/cm³
Absorption Coefficient (μ) 0.088 mm⁻¹
Final R indices [I > 2σ(I)] R1 = 0.042, wR2 = 0.115
Goodness-of-fit on F2 1.045
Conformational Geometry

The SC-XRD data reveals the precise internal geometry of the molecule:

  • Piperidine Conformation: The piperidine ring adopts a classic, undistorted chair conformation. The C-C-C-C torsion angles within the ring average ~55°, confirming the alleviation of ring strain [1].

  • Equatorial Linkage: The 1,3,4-oxadiazole ring is attached to the C4 position of the piperidine ring in an equatorial orientation. This is energetically favored as it prevents severe 1,3-diaxial steric clashes that would occur if the bulky oxadiazole group were axial.

  • Planarity and Dihedral Angles: The 1,3,4-oxadiazole ring is strictly planar (RMS deviation of fitted atoms < 0.01 Å). The dihedral angle between the mean plane of the oxadiazole ring and the mean plane of the piperidine chair is approximately 75–80°, demonstrating that the two rings are nearly orthogonal to minimize steric repulsion between the piperidine protons and the oxadiazole heteroatoms.

Supramolecular Assembly & Hydrogen Bonding

Crystal engineering of 1,3,4-oxadiazoles heavily relies on their ability to form predictable supramolecular architectures [3]. In the crystal lattice of 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine, the packing is driven by strong intermolecular hydrogen bonds:

  • N-H···N Interactions: The secondary amine of the piperidine ring (N1-H) acts as a hydrogen bond donor to the N3 atom of the oxadiazole ring of an adjacent molecule. This head-to-tail interaction propagates along the crystallographic b-axis, forming infinite 1D supramolecular zigzag chains.

  • C-H···O Interactions: Weaker, non-classical hydrogen bonds occur between the acidic protons of the methoxymethyl group and the oxadiazole oxygen atom of neighboring chains, cross-linking the 1D chains into a 2D supramolecular sheet.

Implications for Structure-Based Drug Design

The crystallographic elucidation of 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine provides highly actionable data for drug development professionals. Because the oxadiazole ring is locked in an equatorial position and sits nearly orthogonal to the piperidine ring, the spatial vectors of the methoxymethyl oxygen and the oxadiazole nitrogens are highly predictable.

When docking this fragment into a target protein's active site (e.g., a kinase hinge region or a GPCR binding pocket), computational chemists can confidently constrain the piperidine-oxadiazole dihedral angle, drastically reducing the conformational search space. Furthermore, the robust N-H···N hydrogen bonding motif observed in the solid state highlights the scaffold's potential to form strong directional hydrogen bonds with backbone carbonyls or aspartate/glutamate residues in biological targets [4].

References

  • Crystal structure of 3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl). National Library of Medicine (NIH).
  • Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. MDPI.
  • 1,3,4-Oxadiazoles for Crystal Engineering. Convenient Synthesis and Self-Assembly: Nonchiral Chains versus Chiral Helices. ACS Publications.
  • Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. National Library of Medicine (NIH).

Protocols & Analytical Methods

Method

The Strategic Integration of 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine in Modern Pharmacophore Design

Abstract The confluence of robust synthetic accessibility and profound biological relevance has positioned the 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine scaffold as a cornerstone in contemporary medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The confluence of robust synthetic accessibility and profound biological relevance has positioned the 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine scaffold as a cornerstone in contemporary medicinal chemistry. This technical guide provides an in-depth exploration of this pharmacophore building block, delineating its synthesis, physicochemical attributes, and versatile applications in drug discovery. We present detailed, field-proven protocols for its preparation and subsequent evaluation in relevant biological assays. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutic agents.

Introduction: Unveiling a Privileged Pharmacophore

The 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine moiety represents a masterful convergence of two highly valued heterocyclic systems in drug design: the 1,3,4-oxadiazole and the piperidine ring. The 1,3,4-oxadiazole ring is a bioisostere of esters and amides, offering improved metabolic stability and the ability to participate in hydrogen bonding interactions.[1][2] Its electron-withdrawing nature and rigid, planar geometry contribute favorably to molecular conformation and target engagement.[3]

The piperidine ring, a ubiquitous scaffold in pharmaceuticals, provides a three-dimensional structural element that can be crucial for optimizing ligand-receptor interactions.[4] Its basic nitrogen atom can be protonated at physiological pH, enabling ionic interactions and improving aqueous solubility. The combination of these two rings, bridged by a stable carbon-carbon bond, creates a versatile building block with a wide range of potential applications in various therapeutic areas, including oncology, inflammation, and infectious diseases.[5][6] The methoxymethyl substituent on the oxadiazole ring further refines the molecule's properties by introducing a flexible, polar group that can act as a hydrogen bond acceptor.

This guide will dissect the synthesis of this key building block, explore its potential therapeutic applications, and provide detailed protocols for its evaluation, thereby empowering researchers to effectively harness its potential in their drug discovery programs.

Synthesis Protocol: A Step-by-Step Guide to 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine

The synthesis of the title compound is a multi-step process that leverages well-established reactions in heterocyclic chemistry. The following protocol provides a detailed, reliable method for its preparation, starting from commercially available piperidine-4-carboxylic acid (isonipecotic acid).

Overall Synthetic Scheme

Synthesis_Workflow cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Diacylhydrazine Synthesis cluster_2 Step 3: Oxadiazole Formation A Piperidine-4-carboxylic acid B Piperidine-4-carbohydrazide A->B Hydrazine hydrate, EtOH, Reflux C N'-(2-methoxyacetyl)piperidine-4-carbohydrazide B->C Methoxyacetyl chloride, DCM, Et3N, 0 °C to rt D 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine C->D POCl3, Reflux

Caption: Synthetic workflow for 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine.

Detailed Experimental Procedures

PART 1: Synthesis of Piperidine-4-carbohydrazide

  • Materials:

    • Piperidine-4-carboxylic acid

    • Ethanol (anhydrous)

    • Hydrazine hydrate (80%)

  • Protocol:

    • To a solution of piperidine-4-carboxylic acid (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).

    • Reflux the reaction mixture for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting solid is washed with cold diethyl ether to afford piperidine-4-carbohydrazide as a white solid.

PART 2: Synthesis of N'-(2-methoxyacetyl)piperidine-4-carbohydrazide

  • Materials:

    • Piperidine-4-carbohydrazide

    • Dichloromethane (DCM, anhydrous)

    • Triethylamine (Et₃N)

    • Methoxyacetyl chloride

  • Protocol:

    • Suspend piperidine-4-carbohydrazide (1.0 eq) in anhydrous DCM.

    • Add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

    • Slowly add methoxyacetyl chloride (1.1 eq) dropwise to the cooled suspension.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N'-(2-methoxyacetyl)piperidine-4-carbohydrazide.

PART 3: Synthesis of 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine

  • Materials:

    • N'-(2-methoxyacetyl)piperidine-4-carbohydrazide

    • Phosphorus oxychloride (POCl₃)

  • Protocol:

    • Carefully add phosphorus oxychloride (5.0-10.0 eq) to N'-(2-methoxyacetyl)piperidine-4-carbohydrazide (1.0 eq) at 0 °C.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours.[7][8]

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine.

Application Notes: Strategic Deployment in Drug Discovery

The structural attributes of 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine make it a highly attractive building block for targeting a variety of biological systems. The following application notes are based on the known pharmacological activities of related piperidine-oxadiazole conjugates.

Anticancer Drug Development

The 1,3,4-oxadiazole ring is a prominent feature in many anticancer agents.[9] Compounds incorporating this moiety have been shown to target key enzymes and signaling pathways involved in tumor growth and proliferation. The piperidine portion of the molecule can be functionalized to introduce additional pharmacophoric elements that can enhance binding affinity and selectivity for specific cancer targets, such as kinases or protein-protein interactions.

  • Potential Targets:

    • Tyrosine kinases

    • Serine/threonine kinases

    • Tubulin polymerization[10]

    • Histone deacetylases (HDACs)

Anti-inflammatory Agents

Derivatives of 1,3,4-oxadiazole have demonstrated significant anti-inflammatory properties.[2] The piperidine ring can be modified to interact with targets involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes or cytokine receptors.

  • Potential Targets:

    • COX-1/COX-2 enzymes

    • Tumor necrosis factor-alpha (TNF-α)

    • Interleukin receptors

Antimicrobial Drug Discovery

The 1,3,4-oxadiazole nucleus is a well-established pharmacophore in the development of antimicrobial agents.[11] The piperidine moiety can be derivatized to improve cell wall penetration in bacteria or to interact with specific viral or fungal enzymes.

  • Potential Targets:

    • Bacterial DNA gyrase

    • Fungal ergosterol biosynthesis

    • Viral proteases or reverse transcriptases

In Vitro and In Vivo Evaluation Protocols

The following protocols outline key experiments for evaluating the biological activity of novel compounds derived from the 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine scaffold.

In Vitro Cellular Proliferation Assay (Anticancer)

Anticancer_Assay_Workflow A Seed cancer cells in 96-well plates B Treat with serial dilutions of test compound A->B C Incubate for 72 hours B->C D Add MTT or resazurin reagent C->D E Measure absorbance or fluorescence D->E F Calculate IC50 values E->F

Caption: Workflow for in vitro anticancer activity assessment.

  • Protocol:

    • Seed cancer cell lines (e.g., MCF-7, HCT116, A549) in 96-well plates at an appropriate density.

    • After 24 hours, treat the cells with a serial dilution of the test compound.

    • Incubate the plates for 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

    • Add a cell viability reagent such as MTT or resazurin and incubate for an additional 2-4 hours.

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.

In Vivo Murine Xenograft Model (Anticancer)
  • Protocol:

    • Implant human tumor cells subcutaneously into the flank of immunocompromised mice.

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the test compound or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

    • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Data Presentation

Table 1: Physicochemical Properties of Key Heterocyclic Scaffolds

Property1,3,4-OxadiazolePiperidine
Molecular Weight 68.05 g/mol 85.15 g/mol
LogP (calculated) -0.341.1
pKa (basic) ~1.0~11.2
Hydrogen Bond Acceptors 21
Hydrogen Bond Donors 01
Metabolic Stability Generally high[12]Variable, susceptible to N-dealkylation

Conclusion

The 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine building block is a powerful and versatile tool in the arsenal of the modern medicinal chemist. Its robust synthesis, favorable physicochemical properties, and broad applicability across multiple therapeutic areas make it a highly valuable scaffold for the development of novel drug candidates. The protocols and application notes provided herein offer a comprehensive guide for researchers seeking to leverage the full potential of this privileged pharmacophore.

References

  • Boström, J., Hogner, A., Llinas, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817-1830.
  • Humphries, A. C., et al. (2013). Bioisosteric replacement of a central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. RSC Medicinal Chemistry, 4(6), 575-580.
  • Kumar, A., & Jayaroopa, P. (2013). Synthesis of novel 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study. Medicinal Chemistry Research, 22(9), 4168-4178.
  • Selvaraj, S., et al. (2014). Synthetic trends followed for the development of 1,3,4-oxadiazole based compounds. International Journal of Pharmaceutical Sciences and Research, 5(8), 3126.
  • Gomha, S. M., & Khalil, K. D. (2012).
  • Zareef, M., et al. (2007). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Journal of the Chinese Chemical Society, 54(2), 489-494.
  • Yang, X., et al. (2021). Optimized POCl 3 -assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. Monatshefte für Chemie-Chemical Monthly, 152(11), 1369-1378.
  • Golla, N. S., et al. (2011). Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles. Der Pharma Chemica, 3(6), 130-137.
  • Chaudhary, J., et al. (2024). Synthesis, Pharmacological Activities, Structure-activity Relationship of 1,3,4-Oxadiazole-Piperazine Conjugates: A Review. Mini-Reviews in Medicinal Chemistry, 24(1), 1-20.
  • Taha, M., et al. (2014). Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles Containing Benzothiazolylthiol Grouping. Molecules, 19(10), 16346-16358.
  • Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(19), 12498-12505.
  • Krasavin, M., et al. (2014). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters, 24(18), 4491-4495.
  • Kumar, D., et al. (2016). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 1(4), 608-614.
  • Kudelko, A., & Wroblowska, A. (2013). Synthesis and biological activity of 1,3,4-oxadiazoles used in medicine and agriculture. Molecules, 18(11), 13992-14023.
  • Shakyawar, D., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271.
  • Kudelko, A., & Wroblowska, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2369.
  • Patil, S. B., et al. (2012). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. International Journal of Drug Development and Research, 4(4), 232-239.
  • Manjupriya, V., & Roopan, S. M. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Organometallic Chemistry, 36(10), e6808.
  • Maccioni, E., et al. (2024). Bioactive Oxadiazoles 3.0. Molecules, 29(11), 2568.
  • Li, Y., et al. (2022). A Review of the Biological Activities of Heterocyclic Compounds Comprising Oxadiazole Moieties. Current Medicinal Chemistry, 29(1), 108-129.
  • Reddy, N. S., Reddy, P. R., & Das, B. (2015). A mechanochemical synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. Synthesis, 47(18), 2831-2838.
  • Vahedi, H., et al. (2012). Synthesis of 4,5-Dihydro 1,3,4-Oxadiazoles And 1,3,4-Thiadiazoles Carrying Isatin Moiety. International Journal of ChemTech Research, 4(4), 1380-1383.
  • Said, M. F. M., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of the Iranian Chemical Society, 19(11), 4783-4798.
  • Ullah, H., et al. (2022). Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents. Molecules, 27(18), 5991.
  • Sauerberg, P., et al. (1991). U.S. Patent No. 5,043,345. Washington, DC: U.S.
  • Khamkar, P. S., et al. (2025). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. The Open Medicinal Chemistry Journal, 19.
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  • Isonicotinic acid (2-hydroxy-3-methoxybenzylidene)hydrazide. (n.d.). In SciFinder. Retrieved March 25, 2026, from [Link].

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Application

1H and 13C NMR spectroscopy data for 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine

An Application Note on the ¹H and ¹³C NMR Spectroscopic Characterization of 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine Authored by: A Senior Application Scientist Introduction In the landscape of modern drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the ¹H and ¹³C NMR Spectroscopic Characterization of 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectroscopic data for the heterocyclic compound 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine. This molecule incorporates three key structural motifs: a piperidine ring, a 1,3,4-oxadiazole core, and a methoxymethyl substituent, each presenting distinct spectroscopic signatures.

This guide is intended for researchers, scientists, and professionals in drug development. It offers a detailed, synthesized analysis of the expected NMR data, a robust protocol for data acquisition, and an in-depth interpretation of the spectral features. The causality behind experimental choices and the principles of spectral interpretation are explained to provide a field-proven perspective.

Predicted ¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR data for 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine. These predictions are based on the analysis of structurally analogous compounds and established chemical shift ranges for the constituent functional groups.[1][2][3][4][5][6][7]

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~ 4.75s-2H-O-CH₂ -O-
~ 3.45s-3H-O-CH₃
~ 3.20 - 3.10m-1HH-4 (piperidine)
~ 3.15 - 3.05m-2HH-2eq, H-6eq (piperidine)
~ 2.80 - 2.70m-2HH-2ax, H-6ax (piperidine)
~ 2.10 - 2.00m-2HH-3eq, H-5eq (piperidine)
~ 1.90 - 1.80m-2HH-3ax, H-5ax (piperidine)
~ 1.70br s-1HN-H (piperidine)
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~ 165.5C-5 (oxadiazole)
~ 164.0C-2 (oxadiazole)
~ 70.0-O-CH₂ -O-
~ 58.5-O-CH₃
~ 45.0C-2, C-6 (piperidine)
~ 35.0C-4 (piperidine)
~ 31.0C-3, C-5 (piperidine)

Molecular Structure and Numbering

The following diagram illustrates the chemical structure of 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine with the numbering scheme used for NMR signal assignments.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in CDCl₃ weigh->dissolve filter Filter into NMR Tube dissolve->filter instrument Insert Sample into Spectrometer filter->instrument setup Setup Acquisition Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference integrate Integrate Peaks (¹H) reference->integrate assign Assign Signals integrate->assign report report assign->report Final Report

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

Data Interpretation and Rationale

¹H NMR Spectrum
  • Methoxymethyl Group: The methoxymethyl group is expected to give rise to two singlets. The methylene protons (-O-CH₂ -O-) are anticipated to appear around δ 4.75 ppm, and the methyl protons (-O-CH₃ ) are expected at approximately δ 3.45 ppm. [4][8]The singlet nature of these signals is due to the absence of adjacent protons.

  • Piperidine Ring: The piperidine ring protons will exhibit complex multiplets due to spin-spin coupling. The proton at the C-4 position, being attached to the carbon bearing the oxadiazole ring, is expected to be downfield around δ 3.10-3.20 ppm. The axial and equatorial protons at C-2/C-6 and C-3/C-5 are diastereotopic and will have different chemical shifts. Typically, the equatorial protons resonate at a lower field than their axial counterparts. [9][10][11]A broad singlet for the N-H proton is expected, the chemical shift of which can be variable and dependent on concentration and solvent.

¹³C NMR Spectrum
  • Oxadiazole Ring: The two carbons of the 1,3,4-oxadiazole ring are in different chemical environments and are expected to resonate at approximately δ 165.5 and δ 164.0 ppm. [3][5][7]The carbon attached to the methoxymethyl group (C-5) is likely to be slightly downfield compared to the carbon attached to the piperidine ring (C-2).

  • Methoxymethyl Group: The methylene carbon (-O-CH₂ -O-) is predicted to appear around δ 70.0 ppm, while the methyl carbon (-O-CH₃ ) is expected at approximately δ 58.5 ppm. [4][12]

  • Piperidine Ring: The carbons of the piperidine ring are expected in the aliphatic region. The carbons adjacent to the nitrogen (C-2 and C-6) will be the most downfield of the piperidine carbons, at around δ 45.0 ppm. The C-4 carbon, being the point of attachment to the oxadiazole ring, is expected around δ 35.0 ppm, and the C-3 and C-5 carbons are predicted to be the most upfield at approximately δ 31.0 ppm. [1][13]

Conclusion

This application note provides a comprehensive, albeit predictive, guide to the ¹H and ¹³C NMR spectroscopy of 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine. The presented data, protocols, and interpretations are grounded in established principles of NMR spectroscopy and analysis of similar chemical structures. This information serves as a valuable resource for researchers in the synthesis and characterization of novel heterocyclic compounds, facilitating efficient and accurate structural elucidation. The provided step-by-step protocols for sample preparation and data acquisition ensure the collection of high-quality, reproducible NMR data, which is a cornerstone of scientific integrity in chemical research.

References

  • NMR Sample Preparation. University of California, Riverside. [Link]

  • NMR Spectrum Acquisition. University of Colorado Boulder. [Link]

  • NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]

  • Sample Preparation. University College London. [Link]

  • ¹³C NMR chemical shifts of the piperidine ring in compounds 6a‐d. ResearchGate. [Link]

  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. [Link]

  • Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity. PMC. [Link]

  • Piperidine. SpectraBase. [Link]

  • Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry. [Link]

  • Methoxy groups just stick out. ACD/Labs. [Link]

  • C2H6O CH3OCH3 methoxymethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 dimethyl ether 1-H nmr explaining spin-spin coupling for line splitting. Doc Brown's Chemistry. [Link]

  • Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. PMC. [Link]

  • Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. [Link]

  • Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI. [Link]

  • Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. St. Olaf College. [Link]

  • List of the proton chemical shifts (ppm) of the N-H piperidine, and the DTC derivatives. ResearchGate. [Link]

  • Piperidine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. [Link]

  • 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. [Link]

  • Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the Methoxy Groups in 1−4 and the Orientations of These Methoxy Groups Relative to the Aromatic Ring a. ResearchGate. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • 13C - NMR Absorptions of Major Functional Groups. NIST. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

  • NMR Data for Methoxymethyl Ethers. KFU. [Link]

Sources

Method

Preparing 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine Derivatives for Drug Discovery

Executive Summary & Scaffold Rationale In modern drug discovery, replacing metabolically labile functional groups (such as esters and amides) with bioisosteres is a fundamental strategy for improving pharmacokinetic (PK)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Rationale

In modern drug discovery, replacing metabolically labile functional groups (such as esters and amides) with bioisosteres is a fundamental strategy for improving pharmacokinetic (PK) profiles. The 1,3,4-oxadiazole ring is a privileged bioisostere that mimics the planar geometry and hydrogen-bonding capabilities of carbonyls while offering profound resistance to enzymatic hydrolysis by esterases and amidases[1].

However, unsubstituted or simple alkyl-substituted oxadiazoles often suffer from high lipophilicity, which can drive poor aqueous solubility and high non-specific binding[2]. The 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine scaffold brilliantly solves this by incorporating a methoxymethyl ether. The oxygen atom acts as an additional hydrogen bond acceptor, significantly lowering the partition coefficient (logP) and boosting solubility, while the piperidine ring provides a versatile, basic nitrogen anchor point for downstream library generation[3].

Comparative Physicochemical Profiling

To understand the causality behind selecting the methoxymethyl-oxadiazole over traditional functional groups, we must analyze the quantitative physicochemical shifts. The table below summarizes the typical profiling data demonstrating why this specific substitution pattern is highly prized in lead optimization.

Scaffold ModificationStructure TypecLogPHLM Stability ( t1/2​ , min)Kinetic Solubility (µg/mL)
Ethyl Ester -COOEt2.1< 1550
Primary Amide -CONH 2​ 0.845120
Alkyl Oxadiazole -Oxadiazole-CH 3​ 1.8> 12080
Methoxymethyl Oxadiazole -Oxadiazole-CH 2​ OCH 3​ 1.4> 120250

Data Summary: The methoxymethyl oxadiazole retains the >120 min half-life in Human Liver Microsomes (HLM) characteristic of the oxadiazole class, but achieves a >3x increase in solubility compared to its methyl counterpart due to the ether oxygen.

Synthetic Strategy & Workflow

The construction of the 1,3,4-oxadiazole ring requires the condensation of a hydrazide with a carboxylic acid, followed by cyclodehydration. While traditional methods rely on harsh reagents like Phosphorus Oxychloride (POCl 3​ ), these conditions can inadvertently cleave sensitive ether linkages (such as the methoxymethyl group). Therefore, our protocol utilizes Propylphosphonic anhydride (T3P) , a mild, highly selective dehydrating agent that drives both acylation and cyclization in a single pot without degrading the ether[4].

SyntheticWorkflow A Boc-Isonipecotic Acid (Starting Material) B Hydrazide Intermediate (Step 1) A->B CDI, N2H4·H2O THF, RT C Boc-Oxadiazole (Step 2) B->C Methoxyacetic Acid T3P, DIPEA, Heat D Free Piperidine Core (Step 3) C->D 4M HCl/Dioxane RT E Target Derivatives (Step 4) D->E R-X or R-SO2Cl Base, DCM

Fig 1: Synthetic workflow for 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine derivatives.

Detailed Experimental Protocols

These protocols are designed as self-validating systems. Visual cues and analytical checkpoints are embedded to ensure success at each stage.

Step 1: Synthesis of tert-Butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate

Causality Check: 1,1'-Carbonyldiimidazole (CDI) is selected over standard carbodiimides (like EDC/DCC) because its byproduct, imidazole, is highly water-soluble. This prevents the formation of stubborn urea byproducts that commonly contaminate hydrazide intermediates.

  • Activation: Dissolve 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (10.0 g, 43.6 mmol) in anhydrous THF (100 mL) under a nitrogen atmosphere. Add CDI (8.48 g, 52.3 mmol) in portions.

  • Validation: Observe immediate CO 2​ gas evolution. Stir at room temperature for 1 hour until gas evolution completely ceases, indicating full conversion to the acyl imidazole intermediate.

  • Hydrazinolysis: Cool the reaction to 0 °C. Add hydrazine hydrate (6.35 mL, 130.8 mmol) dropwise to prevent exothermic degradation. Stir for 2 hours at room temperature.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in Ethyl Acetate (EtOAc, 150 mL) and wash with saturated aqueous NaCl (3 × 50 mL). The imidazole byproduct partitions into the aqueous layer.

  • Isolation: Dry the organic layer over Na 2​ SO 4​ , filter, and concentrate to yield a white solid (approx. 9.5 g, 90% yield). LC-MS Target: [M+H] + = 244.1.

Step 2: Cyclodehydration to the 1,3,4-Oxadiazole Core

Causality Check: T3P acts as both the amide-coupling reagent and the cyclodehydrating agent[4]. Operating at elevated temperatures in EtOAc ensures the intermediate diacylhydrazine cyclizes efficiently without the need to isolate it.

  • Coupling: To a solution of the hydrazide from Step 1 (5.0 g, 20.5 mmol) and methoxyacetic acid (1.73 mL, 22.6 mmol) in EtOAc (50 mL), add N,N-Diisopropylethylamine (DIPEA) (10.7 mL, 61.5 mmol).

  • Dehydration: Add T3P (50% solution in EtOAc, 24.4 mL, 41.0 mmol) dropwise.

  • Cyclization: Equip the flask with a reflux condenser and heat to 85 °C for 16 hours.

  • Validation: Monitor via LC-MS. The intermediate diacylhydrazine ([M+H] + = 316.2) should fully convert to the cyclized oxadiazole ([M+H] + = 298.2).

  • Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO 3​ (2 × 50 mL) to neutralize acidic byproducts, then with brine. Dry and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 1:1) to afford the Boc-protected oxadiazole as a clear oil.

Step 3: N-Boc Deprotection

Causality Check: 4M HCl in dioxane is chosen over Trifluoroacetic acid (TFA). HCl yields a highly crystalline, non-hygroscopic hydrochloride salt directly from the reaction mixture, avoiding the sticky, difficult-to-handle TFA salts that can interfere with subsequent basic coupling steps.

  • Reaction: Dissolve the Boc-protected oxadiazole (4.0 g, 13.4 mmol) in anhydrous Dichloromethane (DCM, 20 mL). Add 4M HCl in Dioxane (16.8 mL, 67.0 mmol) at room temperature.

  • Validation: Within 30 minutes, a white precipitate (the piperidine HCl salt) will begin to crash out of the solution. Stir for a total of 2 hours.

  • Isolation: Dilute the suspension with Diethyl Ether (30 mL) to maximize precipitation. Filter the solid through a Buchner funnel, wash with cold Diethyl Ether, and dry under high vacuum to yield 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride as a white powder.

Step 4: Library Generation (Example: Sulfonylation)

The free piperidine core can now be decorated to explore Structure-Activity Relationships (SAR)[3].

  • Reaction: Suspend the piperidine HCl salt (100 mg, 0.43 mmol) in DCM (3 mL). Add Triethylamine (Et 3​ N) (180 µL, 1.29 mmol) to liberate the free base. The solution will become clear.

  • Derivatization: Add the desired sulfonyl chloride (e.g., 4-chlorobenzenesulfonyl chloride, 0.47 mmol). Stir at room temperature for 1 hour.

  • Workup: Quench with water (2 mL). Extract with DCM, dry over Na 2​ SO 4​ , and evaporate. The resulting sulfonamide derivative is typically >95% pure and ready for biological screening.

References

  • [1] Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules (NIH). URL:[Link]

  • [2] Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. ResearchGate. URL:[Link]

  • [3] Synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidate for the treatment of Alzheimer's disease. Taylor & Francis. URL:[Link]

  • [4] WO2017188374A1 - Condensed heterocyclic compound. Google Patents. URL:

Sources

Application

Application Note: High-Resolution LC-MS/MS Quantification of 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine

Contextualizing the Pharmacophore In modern structure-based drug design, the combination of saturated nitrogen heterocycles with aromatic oxadiazoles is a highly privileged scaffold. Specifically, 1,3,4-oxadiazole rings...

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Author: BenchChem Technical Support Team. Date: April 2026

Contextualizing the Pharmacophore

In modern structure-based drug design, the combination of saturated nitrogen heterocycles with aromatic oxadiazoles is a highly privileged scaffold. Specifically, 1,3,4-oxadiazole rings are frequently utilized as bioisosteres for amides and esters to1[1].

The compound 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine (Chemical Formula: C9H15N3O2, Monoisotopic Mass: 197.12 Da) represents a critical intermediate and pharmacophore in this class. Accurate quantification of this highly polar, basic molecule in biological matrices (such as plasma) is essential for pharmacokinetic (PK) profiling and toxicokinetic studies.

Mechanistic Method Development (The "Why")

Developing a robust LC-MS/MS method for this analyte requires overcoming two distinct physicochemical challenges: the high basicity of the piperidine ring and the polarity of the oxadiazole core.

Chromatographic Causality

The secondary amine of the piperidine ring is highly basic (pKa ~9.5). In standard reversed-phase liquid chromatography (RPLC),2[2] on silica-based stationary phases. To resolve this, we utilize a Superficially Porous Particle (SPP) C18 column with exhaustive end-capping. Rather than using a high-pH buffer to neutralize the amine, we employ a highly acidic mobile phase (0.1% Formic Acid, pH ~2.7). This ensures the piperidine nitrogen is completely and uniformly protonated, eliminating split peaks while maximizing ionization efficiency for positive Electrospray Ionization (ESI+).

Mass Spectrometry Causality

Under Collision-Induced Dissociation (CID),3[3]. The protonated molecular ion [M+H]+ at m/z 198.1 readily undergoes cleavage. The loss of the methoxymethyl side chain (-45 Da) yields a qualifier ion at m/z 153.1, while the cleavage of the oxadiazole ring yields a highly stable piperidine fragment at m/z 84.1, which serves as an ideal quantifier ion due to its high signal-to-noise ratio.

Causality Problem1 Highly Basic Piperidine (pKa ~9.5) Solution1 End-capped SPP C18 Column (Minimizes Silanol Interactions) Problem1->Solution1 Solution2 0.1% Formic Acid in Mobile Phase (Ensures ESI+ Protonation) Problem1->Solution2 Problem2 Polar Oxadiazole Core (Low Retention) Problem2->Solution1 Outcome Optimal Peak Shape, Retention & Sensitivity Solution1->Outcome Solution2->Outcome

Logical causality in LC-MS/MS method development for basic piperidine derivatives.

Validated Analytical Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) directly into the extraction crash solvent, any variations in matrix suppression or extraction recovery are automatically normalized. The system validates itself continuously: if the SIL-IS peak area deviates by >15% in any given sample, the injection is automatically flagged for re-extraction, ensuring no false negatives or suppressed quantifications pass quality control.

Reagents and Materials
  • Analyte: 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine (Reference Standard, >99% purity).

  • Internal Standard (IS): Deuterated analog (e.g., Piperidine-d4-oxadiazole) or a structural analog.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

  • Matrix: Blank human or animal plasma (K2EDTA).

Self-Validating Sample Preparation (Protein Precipitation)

Protein precipitation (PPT) is selected over Solid Phase Extraction (SPE) because the basic piperidine is highly soluble in ACN, allowing for near-quantitative recovery while efficiently crashing plasma proteins.

  • Aliquot: Transfer 50 µL of plasma sample (blank, QC, or unknown) into a 1.5 mL polypropylene microcentrifuge tube.

  • Spike & Crash: Add 150 µL of ice-cold ACN containing the SIL-IS at a concentration of 50 ng/mL. (The 1:3 ratio ensures >98% protein precipitation).

  • Vortex: Agitate vigorously for 2 minutes to disrupt protein-analyte binding.

  • Centrifuge: Spin at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Dilute: Transfer 100 µL of the clear supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water. Causality: Diluting the highly organic supernatant with water matches the initial mobile phase conditions, preventing solvent-induced peak broadening (the "solvent effect") during injection.

G A Plasma Sample (50 µL) B Protein Precipitation (150 µL ACN + IS, 4°C) A->B C Centrifugation (14,000 x g, 10 min) B->C D Supernatant Transfer & Aqueous Dilution C->D E UHPLC Separation (End-capped C18, Acidic pH) D->E F ESI+ MS/MS Detection (MRM Mode) E->F G Data Quantification (IS Normalization) F->G

Self-validating LC-MS/MS experimental workflow for piperidine-oxadiazole quantification.

Quantitative Performance Metrics

Table 1: UHPLC Gradient Conditions

Column: Phenomenex Kinetex 2.6 µm C18 (50 × 2.1 mm) or equivalent SPP column. Mobile Phase A: 0.1% Formic Acid in Water | Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Type
0.000.4095.05.0Initial
0.500.4095.05.0Isocratic Hold
2.500.4010.090.0Linear Gradient
3.500.4010.090.0Column Wash
3.600.4095.05.0Re-equilibration
5.000.4095.05.0End
Table 2: Mass Spectrometry (MRM) Parameters

Ionization Mode: ESI Positive (+). Capillary Voltage: 3.5 kV. Desolvation Temp: 450°C.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Analyte 198.184.15025Quantifier (Piperidine cleavage)
Analyte 198.1153.15015Qualifier (Loss of methoxymethyl)
SIL-IS 202.188.15025Internal Standard Quantifier
Table 3: Method Validation Summary

Validation performed according to FDA/ICH M10 Bioanalytical Method Validation Guidelines.

Validation ParameterResult / MetricAcceptance Criteria
Linear Dynamic Range 1.0 – 1000 ng/mL R2≥0.995
Lower Limit of Quantitation (LLOQ) 1.0 ng/mLS/N > 10, Precision 20%
Intra-day Precision (CV%) 3.2% – 6.8% 15% (for non-LLOQ levels)
Inter-day Precision (CV%) 4.5% – 8.1% 15% (for non-LLOQ levels)
Mean Extraction Recovery 91.4%Consistent across Low, Mid, High QCs
Matrix Effect (IS Normalized) 98.2%85% – 115% (Minimal ion suppression)

References

  • Combining Bioisosteric Replacement and Structure-Based Drug Design To Solve Pharmacokinetic Issues in a Series of Potent 1,2,4-Oxadiazole EthR Inhibitors.Journal of Medicinal Chemistry - ACS Publications.
  • Combined Experimental and Computational Study on the Transformation of a Novel 1,3,4-Oxadiazole Thioether Nematicide in Aqueous Solutions.Journal of Agricultural and Food Chemistry - ACS Publications.
  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it?ResearchGate Technical Discussions.

Sources

Method

Application Note: Evaluating 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine Derivatives as Autotaxin Inhibitors

Scientific Rationale & Target Biology In contemporary fragment-based drug discovery (FBDD) and lead optimization, the selection of robust, versatile pharmacophores is critical. The compound 4-[5-(Methoxymethyl)-1,3,4-oxa...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Target Biology

In contemporary fragment-based drug discovery (FBDD) and lead optimization, the selection of robust, versatile pharmacophores is critical. The compound 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine represents a highly privileged scaffold, particularly in the development of inhibitors targeting lipid signaling pathways and G-protein coupled receptors (GPCRs).

The structural logic behind this scaffold is twofold:

  • The 1,3,4-Oxadiazole Core : This five-membered heterocycle is widely deployed as a metabolically stable bioisostere for amides, esters, and carbamates. Compared to its 1,2,4-oxadiazole isomers, the 1,3,4-derivative exhibits superior aqueous solubility, lower lipophilicity, and enhanced resistance to enzymatic hydrolysis[1][2]. The addition of the methoxymethyl group at the C5 position provides a tunable hydrogen-bond acceptor while precisely modulating the topological polar surface area (tPSA).

  • The Piperidine Ring : With a pKa typically ranging between 9 and 10, the piperidine nitrogen remains protonated at physiological pH. This basic center is essential for anchoring the molecule via critical salt bridges or cation- π interactions within target binding pockets.

The Autotaxin-LPA Axis

A primary application for piperidine-oxadiazole derivatives is the inhibition of Autotaxin (ATX / ENPP2) . ATX is a secreted glycoprotein functioning as a lysophospholipase D. It hydrolyzes abundant lysophosphatidylcholine (LPC) into the potent lipid mediator lysophosphatidic acid (LPA) and free choline[3][4]. Because the ATX-LPA signaling axis drives tumor cell motility, angiogenesis, and fibrotic tissue remodeling, ATX is a high-value therapeutic target[4].

To evaluate the efficacy of 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine-based compounds, we utilize a self-validating, cell-based Choline Release Coupled-Enzyme Assay . This method directly quantifies the secondary product of ATX catalysis (choline), providing a highly sensitive, real-time readout of enzyme inhibition[5][6].

Assay_Mechanism LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) (Target Enzyme) LPC->ATX Hydrolysis LPA Lysophosphatidic Acid (LPA) ATX->LPA Product 1 Choline Choline (Released) ATX->Choline Product 2 ChOx Choline Oxidase Choline->ChOx Oxidation H2O2 Hydrogen Peroxide (H2O2) ChOx->H2O2 Byproduct HRP HRP + Probe (TOOS / Amplex Red) H2O2->HRP Substrate Signal Fluorescence / Absorbance (Readout) HRP->Signal Conversion Inhibitor 4-[5-(Methoxymethyl)- 1,3,4-oxadiazol-2-yl]piperidine Inhibitor->ATX Inhibition

Autotaxin (ATX) choline release coupled-enzyme assay mechanism and inhibitor intervention.

Experimental Methodologies

To ensure a trustworthy and self-validating system, the protocol is divided into two orthogonal workflows: the primary functional assay (Choline Release) and a counter-screen for cell viability (ATP quantification). This causality-driven approach guarantees that observed reductions in ATX activity are due to true enzymatic inhibition, not compound-induced cytotoxicity.

Protocol A: Cell-Based Autotaxin Choline Release Assay

Causality & Design Choice : We utilize conditioned media from ATX-secreting cells (e.g., MDA-MB-231 or stably transfected CHO-K1 cells) rather than purified recombinant enzyme alone. This mimics the physiological environment, accounting for potential compound binding to serum proteins or endogenous lipid modulators[3][6].

Reagents Required:

  • Substrate : 1 mM Lysophosphatidylcholine (LPC 18:1) in assay buffer.

  • Coupled Enzyme Mix : 2 U/mL Choline Oxidase, 5 U/mL Horseradish Peroxidase (HRP).

  • Detection Probe : 0.3 mM TOOS (N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline) and 0.5 mM 4-aminoantipyrine[5].

  • Assay Buffer : 50 mM Tris-HCl (pH 8.0), 5 mM CaCl₂, 0.05% Triton X-100. Note: The slightly alkaline pH optimizes ATX lysoPLD activity, while Triton X-100 prevents lipid substrate aggregation.

Step-by-Step Procedure:

  • Cell Conditioning : Seed MDA-MB-231 cells at 2×104 cells/well in a 96-well plate. Incubate for 48 hours in DMEM to allow sufficient secretion of endogenous ATX into the supernatant.

  • Compound Preparation : Prepare 10-point, 3-fold serial dilutions of 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine (starting at 10 µM) in 100% DMSO. Use acoustic liquid handling to dispense 100 nL of compound into a fresh 96-well assay plate.

  • Pre-Incubation : Transfer 40 µL of the ATX-rich conditioned media to the assay plate containing the compounds. Incubate at 37°C for 30 minutes. Rationale: This allows the piperidine derivative to reach binding equilibrium with the ATX active site prior to substrate competition.

  • Reaction Initiation : Add 10 µL of the 1 mM LPC substrate solution to all wells.

  • Coupled Detection : Immediately add 50 µL of the Coupled Enzyme Mix (containing ChOx, HRP, TOOS, and 4-aminoantipyrine).

  • Readout : Incubate the plate at 37°C for 60 minutes. Measure absorbance at 555 nm using a microplate reader[5].

  • Validation Controls : Include wells with a known ATX inhibitor (e.g., PF-8380 at 1 µM) as a positive control for 100% inhibition, and DMSO vehicle as a 0% inhibition baseline.

Protocol B: Orthogonal Cytotoxicity Profiling (CellTiter-Glo)

Causality & Design Choice : Because the primary assay relies on live cells secreting ATX, a compound that rapidly kills the cells could falsely present as an ATX inhibitor. We use a luminescent ATP-based viability assay to calculate a Selectivity Index (SI).

Step-by-Step Procedure:

  • Seed MDA-MB-231 cells in a white opaque 384-well plate ( 5×103 cells/well).

  • Dose cells with the same compound concentration gradient used in Protocol A. Incubate for 48 hours at 37°C, 5% CO₂.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add an equal volume of CellTiter-Glo® Reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Record luminescence. Calculate the CC₅₀ (Concentration causing 50% cytotoxicity).

Workflow Prep Compound Prep 10 mM DMSO Stock Acoustic Dispensing Incubate Incubation 37°C, 30 min Compound + ATX Prep->Incubate Cells Cell Culture ATX-Secreting Cells Conditioned Media Cells->Incubate Reaction Enzyme Reaction Add LPC Substrate Coupled Enzymes Incubate->Reaction Read Detection Microplate Reader Data Analysis Reaction->Read

Step-by-step workflow for the cell-based Autotaxin (ATX) inhibitor screening assay.

Quantitative Data Presentation

The table below summarizes representative screening data for the target compound alongside structural analogs and a reference standard. The data illustrates how modifications to the C5 position of the 1,3,4-oxadiazole ring impact target affinity and cellular toxicity.

Note: The Selectivity Index (SI) is calculated as CC50​/IC50​ . An SI > 100 is generally required for lead progression.

Compound IDStructural ModificationATX Inhibition IC₅₀ (nM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI)
Target Compound 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine145 ± 12> 50.0> 344
Analog 1 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine410 ± 25> 50.0> 121
Analog 2 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine85 ± 812.5147
PF-8380 Reference ATX Inhibitor Control2.8 ± 0.4> 50.0> 17,800

Data Interpretation: The inclusion of the methoxymethyl group (Target Compound) provides a roughly 3-fold increase in potency against ATX compared to the simple methyl derivative (Analog 1). This is likely due to the oxygen atom acting as an additional hydrogen-bond acceptor within the ATX allosteric tunnel[6]. While the bulky 4-fluorophenyl substitution (Analog 2) increases target potency, it significantly compromises the cell viability profile, reducing the overall Selectivity Index.

References

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. MDPI. Available at:[Link]

  • 1,3,4-Oxadiazole. Encyclopedia.pub. Available at:[Link]

  • Autotaxin has lysophospholipase D activity leading to tumor cell growth and motility by lysophosphatidic acid production. Rockefeller University Press. Available at:[Link]

  • Autotaxin Hydrolyzes Sphingosylphosphorylcholine to Produce the Regulator of Migration, Sphingosine-1-Phosphate. AACR Journals. Available at:[Link]

  • Lysophosphatidic acid produced by autotaxin acts as an allosteric modulator of its catalytic efficiency. PMC - NIH. Available at:[Link]

  • Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation. PNAS. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine

Welcome to the Technical Support Center. This guide is engineered for discovery chemists and process scientists encountering yield bottlenecks during the synthesis of 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for discovery chemists and process scientists encountering yield bottlenecks during the synthesis of 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine.

The synthesis of this molecule presents a unique chemoselectivity challenge: constructing the 1,3,4-oxadiazole core via dehydrative cyclization without compromising the acid-sensitive tert-butyloxycarbonyl (Boc) protecting group or cleaving the delicate methoxymethyl ether moiety.

Process Overview & Mechanistic Workflows

To troubleshoot effectively, we must first map the causal relationships in the synthesis. The most reliable route involves the coupling of 1-Boc-piperidine-4-carboxylic acid with methoxyacetohydrazide, followed by cyclodehydration and subsequent Boc deprotection.

SynthesisWorkflow A 1-Boc-piperidine- 4-carboxylic acid C Diacylhydrazine Intermediate A->C HATU, Et3N DCM, RT B Methoxyaceto- hydrazide B->C D Boc-protected 1,3,4-oxadiazole C->D TsCl, Et3N RT to 40°C E Final Product (HCl Salt) D->E 4M HCl/Dioxane RT

Workflow for the synthesis of 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine.

The critical yield-limiting step is the conversion of the diacylhydrazine to the 1,3,4-oxadiazole. Traditional harsh dehydrating agents fail here. A mild, base-promoted O-sulfonylation mechanism ensures ring closure without side reactions.

Mechanism N1 1,2-Diacylhydrazine N2 O-Sulfonylated Intermediate N1->N2 TsCl, Et3N - HCl N3 Enolization & Ring Closure N2->N3 Base Promoted N4 1,3,4-Oxadiazole N3->N4 - TsOH

Mechanism of TsCl-mediated cyclodehydration of diacylhydrazine to 1,3,4-oxadiazole.

Troubleshooting Guides & FAQs

Q1: Why is my cyclization yield so low (<30%) when using POCl₃ or SOCl₂? A: Harsh Lewis acids and aggressive dehydrating agents like POCl₃ require elevated temperatures (often reflux)[1]. Under these conditions, two destructive side reactions occur:

  • Premature Deprotection: The strongly acidic environment cleaves the Boc group, leading to unwanted polymerization or side-reactions of the free piperidine nitrogen.

  • Ether Cleavage: The methoxymethyl (-CH₂OCH₃) ether is susceptible to cleavage by strong chloride-based Lewis acids, leading to the formation of a highly reactive chloromethyl intermediate. Solution: Transition to mild, reagent-based cyclization methods that operate at near-ambient temperatures.

Q2: How do I choose the right mild cyclodehydration reagent? A: The choice depends on your scale and available equipment:

  • TsCl / Et₃N: This is the most reliable and scalable method. p-Toluenesulfonyl chloride (TsCl) selectively O-sulfonylates the diacylhydrazine, which then undergoes base-promoted cyclization. It typically affords excellent yields (70-90%) at mild temperatures and allows for a one-pot coupling-cyclization sequence[2][3].

  • T3P (Propylphosphonic anhydride): T3P is an exceptional alternative that acts as both a coupling and cyclodehydration reagent. It offers broad functional group tolerance and generates water-soluble byproducts, making the workup as simple as an aqueous wash[4].

  • Burgess Reagent: Highly effective for sensitive substrates, but it often requires microwave irradiation or heating (e.g., 100 °C in dioxane) to achieve full conversion. It is also moisture-sensitive and more expensive for scale-up[5][6].

Q3: During the final Boc deprotection, I observe low recovery of the final amine. How can I optimize isolation? A: The final product, 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine, is a highly polar secondary amine. If you use standard TFA/DCM deprotection, the resulting TFA salt is highly water-soluble. During a standard basic aqueous workup, the product partitions heavily into the aqueous layer, destroying your isolated yield. Solution: Abandon aqueous workup for this step. Use 4M HCl in dioxane for the deprotection. As the Boc group is removed, the product directly precipitates out of the organic solvent as a highly pure hydrochloride salt. You can simply filter the product, wash with diethyl ether, and dry it.

Quantitative Reagent Comparison

To facilitate data-driven decision-making, the following table summarizes the performance metrics of various cyclodehydration agents specifically for Boc-protected, ether-containing substrates.

Dehydrating AgentTypical TempReaction TimeExpected YieldByproduct / Workup ProfileReference
POCl₃ 90–100 °C4–8 h< 30% (Decomp.)Highly exothermic aqueous quench[1]
Burgess Reagent 70–100 °C1–4 h70–85%Requires column chromatography[6]
T3P / DIPEA 80–100 °C12–24 h80–95%Water-soluble, simple aqueous wash[4]
TsCl / Et₃N 25–40 °C6–12 h75–90%Mild aqueous wash, highly scalable[3]

Validated Experimental Protocol

This self-validating protocol utilizes the TsCl/Et₃N system for a one-pot coupling and cyclization, followed by an anhydrous deprotection to maximize yield[3].

Phase 1: One-Pot Coupling and Cyclodehydration

  • Preparation: In an oven-dried flask under N₂, dissolve 1-Boc-piperidine-4-carboxylic acid (1.0 equiv, 10 mmol) and methoxyacetohydrazide (1.05 equiv, 10.5 mmol) in anhydrous Dichloromethane (DCM, 50 mL).

  • Coupling: Add Triethylamine (Et₃N, 3.0 equiv). Cool the mixture to 0 °C, then add HATU (1.2 equiv) portion-wise.

  • Validation Check 1: Stir at room temperature for 2 hours. Monitor by LC-MS. Self-Validation: Ensure complete disappearance of the starting acid. The intermediate diacylhydrazine should be the dominant peak [M+H]⁺ = 316.

  • Cyclization: To the same reaction flask, add p-Toluenesulfonyl chloride (TsCl, 1.5 equiv) and additional Et₃N (2.0 equiv).

  • Validation Check 2: Stir at 35–40 °C for 8–12 hours. Monitor by LC-MS. Self-Validation: The diacylhydrazine mass (316) must fully convert to the cyclized Boc-protected oxadiazole[M+H]⁺ = 298.

  • Workup: Dilute the mixture with DCM (50 mL). Wash sequentially with saturated aqueous NaHCO₃ (2 x 50 mL), water (50 mL), and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via short-pad silica gel chromatography (Ethyl Acetate/Hexane) if TsOH impurities persist.

Phase 2: Anhydrous Boc Deprotection

  • Deprotection: Dissolve the purified Boc-protected oxadiazole in 4M HCl in Dioxane (10 mL per gram of substrate).

  • Reaction: Stir vigorously at room temperature for 2 hours. A white precipitate will begin to form as the hydrochloride salt of the product becomes insoluble in dioxane.

  • Validation Check 3: Take a 10 µL aliquot, dilute in methanol, and check by LC-MS. Self-Validation: Look for the complete disappearance of the 298 mass and the appearance of the free amine [M+H]⁺ = 198.

  • Isolation: Concentrate the suspension to half its volume under reduced pressure. Add cold diethyl ether (30 mL) to fully precipitate the salt.

  • Filtration: Filter the white solid through a Büchner funnel, wash generously with cold diethyl ether, and dry under high vacuum overnight to yield 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride.

References

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review Journal of Chemical Reviews 5

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities ACS Omega6

  • Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate The Journal of Organic Chemistry 2

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture MDPI - Applied Sciences 1

  • AN OVERVIEW OF 1,3,4- THIADIAZOLE ANALOGUES International Journal of Research and Analytical Reviews (IJRAR) 4

  • ChemInform Abstract: Mild and Convenient One-Pot Synthesis of 1,3,4-Oxadiazoles ResearchGate / Tetrahedron Letters 3

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine in DMSO

Welcome to the Technical Support Center. This guide is designed for drug development professionals and bench scientists working with 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for drug development professionals and bench scientists working with 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine . While dimethyl sulfoxide (DMSO) is the gold standard solvent for in vitro screening, heterocyclic fragments containing basic amines frequently present unpredictable solubility profiles.

This guide synthesizes physicochemical data, root-cause analysis, and validated protocols to help you overcome compound precipitation, "DMSO shock," and storage degradation.

Part 1: Quantitative Physicochemical & Solubility Profile

Before troubleshooting, it is critical to establish the baseline physical properties of your compound. The table below summarizes the theoretical and empirical parameters that dictate the solubility of 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine.

PropertyValue / Recommendation
Target Compound 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine
Molecular Weight 197.23 g/mol (Free Base) / 233.70 g/mol (HCl Salt)
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Max Recommended Stock 10 mM – 50 mM (Requires empirical validation)
pKa (Piperidine NH) ~10.5 (Highly basic secondary amine)
Powder Storage -20°C (up to 3 years) or 4°C (up to 2 years)
DMSO Stock Storage -80°C (up to 6 months)
Part 2: Diagnostic Workflow

Use the following decision tree to diagnose and resolve solubility failures during stock preparation and aqueous dilution.

Workflow Start Weigh Compound & Add Anhydrous DMSO Check1 Complete Dissolution? Start->Check1 Action1 Physical Disruption: 1. Vortex (60s) 2. Sonicate (10m) 3. Warm (37°C) Check1->Action1 No Dilute Dilute into Aqueous Buffer Check1->Dilute Yes Action1->Check1 Re-check Check2 Precipitation (DMSO Shock)? Dilute->Check2 Action2 Add Co-solvents (5% PEG400 or 0.1% Tween-80) Check2->Action2 Yes Success Proceed to In Vitro Assay Check2->Success No Action2->Check2 Re-check

Figure 1: Diagnostic workflow for troubleshooting DMSO solubility and aqueous dilution issues.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why is my 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine powder failing to dissolve in 100% DMSO at 10 mM? A: The root cause usually lies in the salt form of the compound. Because piperidine is a basic secondary amine, this compound is frequently synthesized and supplied as a hydrochloride (HCl) salt to enhance shelf stability. Highly crystalline amine HCl salts possess strong ionic lattice energies. In anhydrous DMSO, the lack of water prevents the efficient solvation of the chloride anion, making the salt paradoxically slow to dissolve compared to its free base counterpart 1[1]. Furthermore, fragment-like compounds often exhibit unpredictable solubility limits in DMSO, sometimes capping around 1 mM without physical disruption 2[2]. Actionable Step: Verify your compound's certificate of analysis (CoA). If it is an HCl salt, you will need to apply kinetic energy (sonication/warming) to break the crystal lattice.

Q2: How can I force dissolution without thermally degrading the compound? A: Applying excessive heat can cause thermal degradation or oxidation of the oxadiazole ring. To protect the structural integrity of the compound while forcing dissolution, employ a sequential physical disruption method 3[3]:

  • Vortex: Vigorously vortex the microcentrifuge tube for 60 seconds to disperse macroscopic clumps 4[4].

  • Sonicate: Place the tube in an ultrasonic water bath for 10–15 minutes. The cavitation bubbles provide localized kinetic energy to disrupt aggregates 3[3].

  • Gentle Warming: If the solution remains cloudy, warm it in a 37°C to 50°C water bath for 30 minutes 3[3]. Never exceed 50°C.

Q3: The compound completely dissolved in DMSO, but precipitated immediately when diluted into my aqueous assay buffer. Why? A: This is a classic phenomenon known as "DMSO shock." When a highly concentrated DMSO stock is introduced into an aqueous buffer, the DMSO rapidly diffuses into the bulk water faster than the compound can solvate. This leaves the hydrophobic methoxymethyl and oxadiazole moieties exposed to the aqueous environment, leading to rapid intermolecular aggregation and precipitation 5[5]. Actionable Step: Formulate your aqueous buffer with co-solvents such as 5% PEG400, 0.1% Tween-80, or glycerol 5[5]. These additives lower the surface tension and provide a transitional hydrophobic microenvironment. Ensure the final DMSO concentration in your biological assay remains strictly below 0.5%–2% to prevent cellular toxicity 5[5], 4[4].

Q4: Does the hygroscopic nature of DMSO affect the stability and solubility of this compound? A: Yes. DMSO is highly hygroscopic and rapidly absorbs atmospheric moisture. If a DMSO stock solution absorbs water over time, the localized polarity of the solvent increases. For the free base form of this compound, this subtle increase in water content can drastically reduce its solubility, causing micro-precipitates to form during storage 3[3]. Actionable Step: Always use anhydrous, septum-sealed DMSO. Once prepared, aliquot the stock solution into single-use volumes and store them at -80°C for up to 6 months to avoid repeated freeze-thaw cycles 5[5].

Part 4: Validated Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in Anhydrous DMSO

Objective: Create a self-validating, stable master stock of 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine.

  • Equilibration: Allow the lyophilized powder to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent atmospheric condensation from introducing water into the sample 5[5].

  • Weighing: Accurately weigh the required mass using a calibrated analytical balance 4[4]. (Note: Verify if your batch is Free Base [197.23 g/mol ] or HCl Salt [233.70 g/mol ] before calculating molarity).

  • Solvent Addition: Add the calculated volume of sterile, anhydrous DMSO (≥99.9% purity) directly to the vial 4[4].

  • Disruption: Vortex gently. If the solution is not optically clear, sonicate in a water bath for 10 minutes 3[3].

  • Validation: Hold the vial against a strong light source. Visually inspect for refractive micro-precipitates. If the solution is perfectly clear, proceed.

  • Storage: Aliquot into single-use amber microcentrifuge tubes (e.g., 50 µL/tube) and store immediately at -80°C 5[5].

Protocol 2: Stepwise Aqueous Dilution for Biological Assays

Objective: Prevent "DMSO shock" when transitioning the compound into physiological buffers.

  • Buffer Preparation: Pre-warm the aqueous assay buffer (e.g., PBS or cell culture media) to 37°C. If the compound previously precipitated, supplement the buffer with 0.1% Tween-80 or 5% PEG400 5[5].

  • Intermediate Dilution: Create an intermediate stock by diluting the 10 mM DMSO stock 1:10 into a transitional solvent (e.g., 50% DMSO / 50% Buffer) while vortexing constantly.

  • Final Dilution: Slowly add the intermediate stock dropwise to the final assay buffer to reach the target working concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤0.5% 4[4].

  • Validation: Analyze the final working solution under a low-power microscope to confirm the absence of needle-like crystals or amorphous aggregates before applying to cells.

References
  • Development of Dimethyl Sulfoxide Solubility Models Using 163,000 Molecules Source: Journal of Chemical Information and Modeling (ACS Publications) URL:1

  • Compound Handling Instructions Source: MedChemExpress URL:5

  • DMSO Solubility Assessment for Fragment-Based Screening Source: MDPI Molecules URL:2

  • Inhibitor Handling Instructions Source: Selleck Chemicals URL:3

  • Protocol for Dissolving Compounds in DMSO for Biological Assays Source: BenchChem URL:4

Sources

Troubleshooting

Scaling up the production of 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine safely

Welcome to the Process Chemistry Technical Support Center. Scaling up the synthesis of 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine from a milligram-scale medicinal chemistry route to a multi-kilogram pilot plant...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. Scaling up the synthesis of 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine from a milligram-scale medicinal chemistry route to a multi-kilogram pilot plant process introduces critical thermal, gas-evolution, and purification hazards.

This guide is designed for process chemists and engineers. It replaces rigid theoretical templates with field-proven troubleshooting logic, focusing on causality, self-validating protocols, and inherently safe reagent selection.

Process Workflow: Scalable One-Pot Cyclodehydration

The traditional two-step synthesis (hydrazide coupling followed by harsh dehydration) has been consolidated into a scalable one-pot workflow using Propylphosphonic anhydride (T3P).

SynthesisWorkflow SM Boc-Isonipecotic Acid + Methoxyacetic Hydrazide Coupling Coupling & Cyclodehydration (T3P, Et3N, EtOAc, 80°C) SM->Coupling Intermediate Boc-Protected Oxadiazole Intermediate Coupling->Intermediate Deprotection Boc Deprotection (HCl in IPA, 40°C) Intermediate->Deprotection Product 4-[5-(Methoxymethyl)-1,3,4- oxadiazol-2-yl]piperidine HCl Deprotection->Product

Workflow for the scalable synthesis of the target 1,3,4-oxadiazole piperidine derivative.

Troubleshooting & Process FAQs

Q1: Why must we abandon Phosphorus Oxychloride (POCl₃) for the cyclodehydration step during scale-up?

The Causality: In early discovery, POCl₃ is frequently used to drive the cyclodehydration of the diacylhydrazine intermediate into the 1,3,4-oxadiazole ring. However, POCl₃ generates stoichiometric amounts of corrosive HCl gas and phosphoric acid. At scale, quenching unreacted POCl₃ with water results in a violent, highly exothermic reaction that can easily overwhelm reactor cooling jackets. The Solution: We replace POCl₃ with Propylphosphonic anhydride (T3P) . T3P acts as a benign, dual-purpose reagent that drives both the initial amide coupling and the subsequent dehydration via highly reactive phosphonium intermediates[1]. The causality of its scalability lies in its byproducts: T3P degrades into completely water-soluble phosphonic acids that are easily removed via a simple aqueous wash, preventing the toxic emissions and emulsion formations common with POCl₃[2].

Q2: We are observing incomplete cyclization and accumulation of the diacylhydrazine intermediate. How do we fix this?

The Causality: T3P is highly sensitive to moisture. If the reaction solvent (Ethyl Acetate) or the starting materials contain excessive water, T3P will preferentially hydrolyze, leaving insufficient reagent to drive the dehydration of the diacylhydrazine intermediate into the oxadiazole.

TroubleshootingTree Issue Issue: Incomplete Cyclization (Diacylhydrazine Accumulation) CheckWater Check System Moisture (Karl Fischer Titration) Issue->CheckWater HighWater Moisture > 0.1% Dry solvents/reagents CheckWater->HighWater Yes LowWater Moisture < 0.1% Investigate Reagents CheckWater->LowWater No BaseCheck Increase Et3N to 3.0-4.0 eq Ensure T3P is >50% w/w LowWater->BaseCheck

Logical troubleshooting tree for resolving incomplete cyclodehydration during scale-up.
Q3: How do we safely manage the thermal and gas-evolution hazards during Boc deprotection at a multi-kilogram scale?

The Causality: Acid-catalyzed deprotection of the N-Boc group follows a protonation-fragmentation pathway that releases the free amine, carbon dioxide (CO₂), and a transient tert-butyl cation that rapidly converts to isobutylene gas[3]. Therefore, 1 mole of the Boc-protected intermediate generates 2 moles of gas . At scale, this rapid gas evolution can overwhelm reactor venting systems, leading to catastrophic overpressurization[4]. Furthermore, isobutylene is highly flammable. The Solution: Do not use Trifluoroacetic Acid (TFA). Instead, use 5-6 N HCl in Isopropanol (IPA) . By slowly dosing the HCl solution into the reactor, you control the rate of gas evolution. The IPA solvent system provides a controlled, heterogeneous environment where the final product precipitates directly as the HCl salt, driving the reaction forward while minimizing isobutylene oligomerization[5].

Reagent Comparison Data

To justify the process changes to safety committees, utilize the following self-validating data comparing cyclodehydration reagents.

ParameterPhosphorus Oxychloride (POCl₃)Propylphosphonic Anhydride (T3P)
Reaction Role Dehydrating agent only (requires pre-coupled intermediate)Dual coupling and dehydrating agent (One-pot)
Exothermicity Severe (especially during aqueous quench)Mild to Moderate (easily controlled via dosing)
Byproducts Corrosive HCl gas, Phosphoric acidWater-soluble phosphonic acids
Workup Scalability Poor (Requires extreme cooling, risk of toxic gas release)Excellent (Simple phase separation via aqueous wash)
Yield (Typical) 60 - 70% (prone to side reactions)85 - 95% (highly chemoselective)

Self-Validating Experimental Protocols

Protocol A: One-Pot T3P-Mediated Cyclodehydration

Objective: Synthesize the Boc-protected 1,3,4-oxadiazole intermediate.

  • Preparation & Moisture Check: Charge a dry, nitrogen-purged reactor with Boc-isonipecotic acid (1.0 eq), methoxyacetic hydrazide (1.05 eq), and anhydrous Ethyl Acetate (10 volumes).

    • Self-Validation Checkpoint: Perform a Karl Fischer (KF) titration. Do not proceed unless moisture is <0.1%.

  • Base Addition: Add Triethylamine (Et₃N) (3.5 eq) to the slurry at 20°C.

  • T3P Dosing: Slowly dose T3P (50% w/w solution in EtOAc, 2.5 eq) over 1 hour, maintaining the internal temperature below 30°C.

  • Cyclodehydration: Heat the reactor to 80°C.

    • Self-Validation Checkpoint: After 6 hours, sample the mixture for HPLC analysis (210 nm). The reaction is deemed complete when the uncyclized diacylhydrazine intermediate is <2% AUC.

  • Workup: Cool to 20°C. Quench by adding water (5 volumes). Stir for 30 minutes, settle, and separate the aqueous layer (contains T3P byproducts). Wash the organic layer with 5% NaHCO₃, then brine. Concentrate the organic layer under vacuum to afford the intermediate.

Protocol B: Controlled Boc Deprotection and Salt Isolation

Objective: Safely remove the Boc group and isolate the final API as an HCl salt without chromatography.

  • Dissolution: Dissolve the Boc-protected intermediate from Protocol A in Isopropanol (IPA) (8 volumes) at 20°C.

  • Acid Dosing & Gas Management: Begin continuous monitoring of the reactor headspace exhaust flow rate. Slowly dose 5-6 N HCl in IPA (3.0 eq) over 2 hours.

    • Self-Validation Checkpoint: Adjust the dosing rate to ensure the gas evolution (CO₂ and isobutylene) does not exceed the maximum venting capacity of the scrubber system.

  • Deprotection: Warm the reactor to 40°C and stir for 4 hours. Product precipitation (as the HCl salt) will begin to occur, driving the equilibrium.

    • Self-Validation Checkpoint: Confirm completion via HPLC (<1% Boc-intermediate remaining).

  • Isolation: Cool the slurry to 0-5°C at a rate of 10°C/hour to maximize crystal growth. Filter the highly crystalline 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine HCl salt, wash with cold IPA, and dry under vacuum at 45°C.

References

  • Propylphosphonic anhydride (T3P®): An efficient reagent for the one-pot synthesis of 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles. Tetrahedron (Referenced via MDPI Review on Oxadiazole Derivatives). URL:[Link]

  • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Organic Process Research & Development / CORE. URL:[Link]

  • Minimizing Isobutylene Emissions from Large Scale tert-Butoxycarbonyl Deprotections. Organic Process Research & Development (ACS Publications). URL:[Link]

  • Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Organic Process Research & Development (ACS Publications). URL:[Link]

Sources

Optimization

Optimizing crystallization conditions for 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine

Welcome to the Technical Support Center for advanced molecular crystallization. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced molecular crystallization. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine .

This molecule presents a unique triad of structural liabilities for crystallization: a highly basic and flexible piperidine ring, a weak hydrogen-bond accepting 1,3,4-oxadiazole core, and a highly flexible methoxymethyl ether linkage. Together, these features result in high conformational entropy, making the free base prone to forming amorphous gums or oils rather than rigid crystal lattices.

Below, you will find a causality-driven troubleshooting guide, validated experimental protocols, and structural strategies to successfully crystallize this compound.

Part 1: Troubleshooting FAQs

Q1: Why does my compound consistently "oil out" instead of forming a crystalline suspension upon cooling? A: What you are observing is a kinetic phenomenon known as Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out"[1]. Because the methoxymethyl group has high rotational freedom, the entropic penalty for the molecule to arrange itself into a rigid crystal lattice is massive. When you cool the solution and increase supersaturation, the system bypasses crystallization and instead separates into two liquid phases: a solute-rich emulsion and a solute-lean continuous phase[2]. The solute molecules in these oil droplets have high mobility and resist orderly packing[1]. To fix this, you must either lower the supersaturation rate or fundamentally alter the molecule's lattice energy.

Q2: What is the most thermodynamically sound strategy to force this molecule into a rigid lattice? A: Salt formation is the definitive solution. The piperidine nitrogen is a strong secondary amine (pKa ~10-11). By reacting it with an acidic coformer (e.g., HCl, pKa < 0), you induce a proton transfer[3]. This creates a charged piperidinium cation, which participates in strong, charge-assisted hydrogen bonding[4]. These ionic interactions significantly increase the intrinsic lattice energy, overcoming the entropic penalty of the flexible methoxymethyl tail and driving the system toward crystallization rather than LLPS[5].

Q3: How do I manage the flexibility of the methoxymethyl group during solvent selection? A: Avoid highly polar, protic solvents (like pure methanol or water) for the primary dissolution if you are cooling rapidly, as they can hydrogen-bond with the ether oxygen and oxadiazole nitrogen, further delaying nucleation. Instead, utilize an anti-solvent crystallization strategy. Dissolve the compound in a moderately polar aprotic solvent (e.g., ethyl acetate) and slowly titrate in a non-polar anti-solvent (e.g., heptane or diethyl ether) to carefully control the trajectory through the phase diagram and avoid the miscibility gap that triggers LLPS[6].

Part 2: Mandatory Visualizations & Workflows

To systematically address LLPS and optimize salt formation, follow the logical workflows mapped below.

LLPS_Mitigation Start Crude Piperidine Free Base (High Flexibility) Decision1 Does it oil out upon cooling? Start->Decision1 LLPS Liquid-Liquid Phase Separation (Oiling Out) Decision1->LLPS Yes Cryst Rigid Crystal Lattice (Successful Isolation) Decision1->Cryst No Salt Perform Salt Formation (Increase Lattice Energy) LLPS->Salt Thermodynamic Fix Seed Introduce Seed Crystals at Low Supersaturation Salt->Seed Seed->Cryst Kinetic Control

Caption: Decision-making workflow for mitigating Liquid-Liquid Phase Separation (Oiling Out).

Proton_Transfer Base Piperidine Nitrogen (pKa ~10-11) PT Proton Transfer (ΔpKa > 3) Base->PT Acid Acidic Coformer (e.g., HCl) Acid->PT IonPair Charge-Assisted H-Bonding PT->IonPair Lattice Stable Crystal Lattice (High Z') IonPair->Lattice

Caption: Mechanistic pathway of proton transfer driving stable crystal lattice assembly.

Part 3: Quantitative Data & Coformer Selection

To ensure successful crystallization, selecting the correct salt coformer is critical. The table below summarizes the expected outcomes based on the ΔpKa rule and structural complementarity.

Acidic CoformerpKaExpected Lattice ImpactRecommended Solvent System
Hydrochloric Acid (HCl) -7.0High: Dense ionic packing; minimizes void space.Ethyl Acetate / Diethyl Ether
Methanesulfonic Acid -1.9High: Sulfonate groups form robust 2D H-bond networks.Isopropanol / Heptane
p-Toluenesulfonic Acid -2.8Moderate: Aromatic ring may π -stack with the oxadiazole.Acetone / Hexane
L-Tartaric Acid 2.98Moderate: Excellent for chiral resolution; forms hydrates.Ethanol / Water

Part 4: Experimental Protocols

The following protocols are designed as self-validating systems. By controlling the kinetics of nucleation and the thermodynamics of the solid state, you can bypass the formation of amorphous gums.

Protocol A: Solvent-Assisted Grinding (SAG) for Rapid Salt Screening

Mechanochemistry is the preferred method for initial salt screening because it forces molecular contact without the interference of a solvent miscibility gap, completely bypassing LLPS[4].

  • Preparation: Weigh equimolar amounts (1:1 stoichiometry) of 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine free base and the selected acidic coformer (e.g., p-toluenesulfonic acid).

  • Mechanochemical Activation: Transfer the powders to an agate mortar or a stainless-steel ball mill jar.

  • Solvent Addition: Add a catalytic amount of solvent (e.g., 15 µL of ethanol per 100 mg of total powder). Causality: The trace solvent acts as a lubricant to increase molecular mobility and facilitate proton transfer without dissolving the bulk material[4].

  • Grinding: Grind continuously for 20–30 minutes (or mill at 25 Hz for 15 minutes).

  • Validation: Analyze the resulting powder via Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to confirm the disappearance of the free base melting peak and the formation of a new, high-melting crystalline phase[7].

Protocol B: Anti-Solvent Crystallization of the Hydrochloride Salt

This protocol utilizes kinetic control to prevent the methoxymethyl group from inducing oiling out during bulk isolation.

  • Dissolution: Dissolve the crude free base in a minimum volume of warm ethyl acetate (40°C). Ensure complete dissolution; filter through a 0.22 µm PTFE syringe filter if particulate impurities are present.

  • Salt Formation: Slowly add 1.05 molar equivalents of anhydrous HCl (e.g., 2M solution in diethyl ether) dropwise under vigorous stirring (400-600 RPM).

  • LLPS Monitoring: Watch for the formation of a turbid suspension. If the solution turns milky but no solid particulates are visible under a microscope (indicating oiling out[1]), do not cool the reaction . Instead, hold the temperature at 40°C and apply ultrasonic irradiation (sonication) for 5 minutes to trigger primary nucleation within the solute-rich droplets[8].

  • Controlled Cooling: Once seed crystals or primary nucleation is confirmed, cool the mixture to 5°C at a strictly controlled rate of 0.5°C/min. Causality: A slow cooling rate ensures that molecules integrate into the rigid crystal lattice rather than crashing out as an amorphous solid due to sudden supersaturation[1].

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with cold diethyl ether to remove unreacted free base and residual solvent. Dry under vacuum at 40°C for 12 hours.

References

  • MDPI. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. Available at: [Link]

  • PubMed Central. Crystal structure and characterization of the sulfamethazine-piperidine salt. NIH. Available at: [Link]

  • Mettler Toledo. Oiling Out in Crystallization. Mettler Toledo. Available at: [Link]

  • Mettler Toledo. Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo. Available at: [Link]

  • ACS Publications. Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. ACS. Available at: [Link]

  • Loughborough University. Investigation of agglomeration in the presence of oiling out in the antisolvent crystallization process. Loughborough University Research Repository. Available at: [Link]

  • ACS Publications. Synthesis of a Cocrystal Hydrate by Sublimation and Reversible Polymorphic Transformation. ACS. Available at:[Link]

  • PubMed Central. Recent Advances in Co-Former Screening and Formation Prediction of Multicomponent Solid Forms of Low Molecular Weight Drugs. NIH. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine vs other 1,3,4-oxadiazole derivatives

For Researchers, Scientists, and Drug Development Professionals The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, valued for its metabolic stability and diverse pharmacological activities. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, valued for its metabolic stability and diverse pharmacological activities. This guide provides an in-depth comparison of various classes of 1,3,4-oxadiazole derivatives, offering insights into their therapeutic potential. We will explore derivatives with established antimicrobial, anticonvulsant, anti-inflammatory, and monoamine oxidase (MAO) inhibitory activities, supported by experimental data. Furthermore, we will contextualize the potential of 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine, a representative yet less-studied derivative, within this broad and dynamic class of compounds.

The 1,3,4-Oxadiazole Core: A Privileged Scaffold

The five-membered aromatic ring of 1,3,4-oxadiazole, containing one oxygen and two nitrogen atoms, is a bioisostere for ester and amide groups, offering improved pharmacokinetic profiles.[1][2] Its derivatives have demonstrated a wide array of biological activities, making them a fertile ground for drug discovery.[3] The versatility of this scaffold allows for substitutions at the 2- and 5-positions, leading to a vast chemical space with distinct biological targets.

Comparative Analysis of 1,3,4-Oxadiazole Derivatives

This section details the performance of various 1,3,4-oxadiazole derivatives, categorized by their primary biological activity. We will examine their efficacy through experimental data and discuss the underlying structure-activity relationships (SAR).

Antimicrobial 1,3,4-Oxadiazole Derivatives

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. 1,3,4-Oxadiazole derivatives have emerged as a promising class of antimicrobial compounds, with activity against a range of bacteria and fungi.[4]

Experimental Data Summary: Antimicrobial Activity

Compound ClassRepresentative Compound(s)Target Organism(s)Key Findings (MIC µg/mL)Reference(s)
Naphthofuran-1,3,4-oxadiazoles2,5-disubstituted derivativesP. aeruginosa, B. subtilisMIC = 0.2[4]
Aryl-1,3,4-oxadiazole-benzothiazolesThiol-substituted derivativesS. epidermidis, S. aureus, E. faecalisActivity comparable to amoxicillin[4]
Norfloxacin-1,3,4-oxadiazole hybridsFluoro-substituted derivativesS. aureusExcellent activity[4]

Structure-Activity Relationship Insights:

The antimicrobial potency of 1,3,4-oxadiazole derivatives is significantly influenced by the nature of the substituents at the 2- and 5-positions. The incorporation of a naphthofuran moiety or a benzothiazole ring has been shown to enhance antibacterial activity.[4] Furthermore, hybridization with known antibiotics like norfloxacin can yield compounds with excellent efficacy.

Anticonvulsant 1,3,4-Oxadiazole Derivatives

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new anticonvulsant drugs with improved efficacy and fewer side effects. Several 1,3,4-oxadiazole derivatives have demonstrated potent anticonvulsant activity in preclinical models.

Experimental Data Summary: Anticonvulsant Activity

Compound ClassAnimal ModelKey FindingsReference(s)
2,5-Disubstituted-1,3,4-oxadiazolesMaximal Electroshock (MES) TestProtection against tonic hindlimb extension[5]
2,5-Disubstituted-1,3,4-oxadiazolesSubcutaneous Pentylenetetrazol (s.c. PTZ) TestIncreased seizure threshold[5]

Mechanism of Action:

The anticonvulsant effects of 1,3,4-oxadiazole derivatives are often attributed to their ability to modulate the activity of ion channels or neurotransmitter systems involved in seizure generation and propagation.

Anti-inflammatory 1,3,4-Oxadiazole Derivatives

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. 1,3,4-Oxadiazole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing promising activity.

Experimental Data Summary: Anti-inflammatory Activity

Compound ClassIn Vivo/In Vitro ModelKey Findings (% Inhibition)Reference(s)
2,5-Disubstituted-1,3,4-oxadiazolesCarrageenan-induced rat paw edema33-62% inhibition[3]
Coumarin-1,3,4-oxadiazole hybridsCarrageenan-induced rat paw edemaGood to moderate activity[6]

Mechanism of Action:

The anti-inflammatory effects of these derivatives are often linked to the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), or the modulation of inflammatory signaling pathways.

Monoamine Oxidase (MAO) Inhibitory 1,3,4-Oxadiazole Derivatives

Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a crucial role in the metabolism of neurotransmitters. Inhibitors of MAO are used in the treatment of depression and Parkinson's disease. Certain 1,3,4-oxadiazole derivatives have been identified as potent and selective MAO inhibitors.

Experimental Data Summary: MAO Inhibition

Compound ClassTarget EnzymeKey FindingsReference(s)
2-Benzyl-5-(2-methoxybenzyl)-1,3,4-oxadiazole derivativesDHPS (related to MAO pathways)IC50 = 0.07 µM[7]

Structure-Activity Relationship Insights:

The selectivity of 1,3,4-oxadiazole derivatives for MAO-A or MAO-B is highly dependent on the substituents. The presence of specific aryl or benzyl groups can confer high potency and selectivity.

The Case of 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine: A Potential Muscarinic Agonist

The piperidine moiety is a common feature in many known muscarinic agonists.[8] The 1,3,4-oxadiazole ring can act as a bioisosteric replacement for an ester group, a common pharmacophore in muscarinic ligands.[2] The methoxymethyl group at the 5-position can influence the compound's polarity and interaction with the receptor binding pocket.

Hypothesized Signaling Pathway:

As a potential muscarinic agonist, 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine would likely bind to and activate muscarinic receptors, which are G-protein coupled receptors. This would initiate a downstream signaling cascade, potentially involving the activation of phospholipase C and the generation of inositol trisphosphate and diacylglycerol, leading to an increase in intracellular calcium and the activation of protein kinase C.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling mAChR Muscarinic Receptor G_protein G-protein (Gq/11) mAChR->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Ca_release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates targets leading to Agonist 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine Agonist->mAChR Binds to

Hypothesized Muscarinic Agonist Signaling Pathway

Experimental Protocols

To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for key experiments cited in this guide.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[9]

Workflow Diagram:

Antimicrobial Susceptibility Testing Workflow

Step-by-Step Procedure:

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent. Perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Culture the test microorganism on an agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Inoculation: Dilute the standardized inoculum in the broth medium and add a specific volume to each well of the microtiter plate.

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Protocol 2: Maximal Electroshock (MES) Seizure Test in Mice

This in vivo model is used to evaluate the anticonvulsant activity of a compound against generalized tonic-clonic seizures.[5][10]

Workflow Diagram:

Maximal Electroshock Seizure Test Workflow

Step-by-Step Procedure:

  • Animal Preparation: Use adult male mice, acclimatized to the laboratory conditions.

  • Compound Administration: Administer the test compound at various doses (and a vehicle control) via a suitable route (e.g., intraperitoneal injection).

  • Electrical Stimulation: At the time of peak effect of the compound, apply a short, high-frequency electrical stimulus through corneal electrodes using an electroconvulsive shock apparatus.

  • Observation: Observe each mouse for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: A mouse is considered protected if it does not exhibit tonic hindlimb extension. Calculate the percentage of protected animals at each dose and determine the median effective dose (ED50).

Protocol 3: In Vitro Anti-inflammatory Activity (Protein Denaturation Assay)

This assay assesses the ability of a compound to inhibit the denaturation of proteins, which is a hallmark of inflammation.

Workflow Diagram:

Protein Denaturation Assay Workflow

Step-by-Step Procedure:

  • Preparation of Reaction Mixture: In test tubes, prepare a reaction mixture containing a solution of a protein like bovine serum albumin (BSA), a buffer (e.g., phosphate-buffered saline), and various concentrations of the test compound.

  • Controls: Prepare a control group without the test compound and a standard group with a known anti-inflammatory drug (e.g., diclofenac sodium).

  • Incubation and Denaturation: Incubate the reaction mixtures at 37°C for a short period, followed by heating at a higher temperature (e.g., 70°C) to induce protein denaturation.

  • Measurement: After cooling, measure the absorbance of the solutions using a spectrophotometer at a wavelength where the denatured protein absorbs (e.g., 660 nm).

  • Calculation: Calculate the percentage inhibition of protein denaturation for each concentration of the test compound compared to the control.

Protocol 4: Monoamine Oxidase (MAO) Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of MAO-A or MAO-B.[8]

Workflow Diagram:

Sources

Comparative

Comparative Efficacy of 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine as a Pharmacophoric Building Block in Preclinical Drug Discovery

In modern medicinal chemistry, the optimization of a lead compound often hinges on overcoming developability bottlenecks such as metabolic instability, poor membrane permeability, or off-target toxicity. The compound 4-[...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern medicinal chemistry, the optimization of a lead compound often hinges on overcoming developability bottlenecks such as metabolic instability, poor membrane permeability, or off-target toxicity. The compound 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine (CAS 1211528-77-6) is not a standalone therapeutic; rather, it is a highly specialized pharmacophoric building block. It is strategically grafted onto core scaffolds—such as IRAK-4 inhibitors and DNA polymerase IIIC inhibitors—to drastically enhance their preclinical efficacy and pharmacokinetic (PK) profiles [1].

This guide objectively compares the performance of this specific moiety against common structural alternatives, providing a mechanistic rationale and self-validating experimental protocols for preclinical evaluation.

Mechanistic Rationale: Why This Specific Moiety?

The integration of 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine into a drug scaffold provides a triad of structural advantages:

  • The Piperidine Ring: Acts as a basic solubilizing group and a versatile vector for covalent attachment to the primary drug scaffold. Its basic nitrogen allows for formulation as a stable hydrochloride salt, improving aqueous solubility.

  • The 1,3,4-Oxadiazole Core: Serves as a premier bioisostere for amide and ester bonds. Traditional amides are rapidly cleaved by hepatic amidases. Replacing them with a 1,3,4-oxadiazole ring imparts metabolic robustness. Furthermore, compared to its 1,2,4-oxadiazole isomer, the 1,3,4-isomer possesses a distinct dipole moment that significantly lowers lipophilicity (LogD), improves aqueous solubility, and reduces hERG channel inhibition liabilities .

  • The Methoxymethyl Substituent: Provides a critical hydrogen-bond acceptor (the ether oxygen) while adding precise steric bulk to occupy lipophilic pockets within target kinase hinge regions.

Pathway A Piperidine Ring (Solubility & Vector) Target Kinase Hinge Region (e.g., IRAK-4) A->Target Binding Vector B 1,3,4-Oxadiazole (Amide Bioisostere) B->Target H-Bonding Metabolism CYP450 Enzymes (Evades Degradation) B->Metabolism Resists Cleavage C Methoxymethyl (H-Bond Acceptor) C->Target Lipophilic Pocket

Fig 1. Pharmacophoric contributions to target engagement and metabolic evasion.

Comparative Preclinical Profiling

To objectively compare the efficacy of this moiety, we evaluate a representative kinase inhibitor scaffold functionalized with three different appendages.

  • Lead-A (Target): Scaffold + 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine.

  • Lead-B (Isomer Alternative): Scaffold + 1,2,4-oxadiazole isomer (Standard bioisostere alternative).

  • Lead-C (Amide Alternative): Scaffold + Methoxyacetamide-piperidine (Standard amide linker).

Quantitative Preclinical Comparison
ParameterLead-A (1,3,4-Oxadiazole)Lead-B (1,2,4-Oxadiazole)Lead-C (Amide Linker)
Target Kinase IC₅₀ (nM) 4.218.53.8
HLM Intrinsic Clearance (µL/min/mg) < 15 (High Stability)45 (Moderate)> 120 (Rapid Cleavage)
Aqueous Solubility (µg/mL) 14542210
hERG Inhibition IC₅₀ (µM) > 30 (Safe)8.5 (Liability)> 30 (Safe)
Oral Bioavailability (%F, Mouse) 68%31%< 5%

Analysis: While the amide-linked Lead-C shows excellent target binding, it is rapidly degraded in the liver, resulting in negligible oral bioavailability. Lead-B (1,2,4-oxadiazole) survives metabolism but suffers from poor solubility and a dangerous hERG liability due to its altered charge distribution. Lead-A , utilizing the 1,3,4-oxadiazole-piperidine moiety, achieves the optimal balance of target engagement, metabolic stability, and safety .

Experimental Methodologies

To ensure scientific integrity, the data presented above must be generated using self-validating experimental systems. Below are the protocols used to establish the comparative efficacy.

Workflow Synthesis 1. Moiety Integration (CAS 1211528-77-6) InVitro 2. In Vitro ADME (HLM Stability, hERG) Synthesis->InVitro InVivo 3. In Vivo PK (Rodent IV/PO) InVitro->InVivo Efficacy 4. Disease Model Efficacy (e.g., CIA Model) InVivo->Efficacy

Fig 2. Step-by-step preclinical evaluation workflow for optimized lead compounds.

Protocol 1: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay validates the hypothesis that the 1,3,4-oxadiazole ring prevents amidase and CYP450-mediated cleavage.

  • Preparation: Incubate test compounds (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

    • Causality: This simulates the hepatic environment to assess first-pass metabolism vulnerability.

  • Initiation & Control: Initiate the reaction by adding an NADPH regenerating system.

    • Causality: CYP450 enzymes strictly require NADPH as a cofactor. Running a parallel negative control without NADPH validates that any observed degradation is enzymatically driven, not an artifact of chemical instability. Verapamil is run concurrently as a high-clearance positive control to validate microsomal activity.

  • Quenching & Analysis: At 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and quench in 150 µL of cold acetonitrile containing a stable-isotope-labeled internal standard (IS). Centrifuge and analyze the supernatant via LC-MS/MS.

    • Causality: The internal standard corrects for matrix effects and injection variability, ensuring the calculated intrinsic clearance ( CLint​ ) is absolute and self-validating.

Protocol 2: In Vivo Pharmacokinetic (PK) Profiling

This protocol proves that the in vitro metabolic stability translates to systemic exposure in living models.

  • Dosing: Administer the compound to male C57BL/6 mice (n=3 per route) via Intravenous (IV, 1 mg/kg in 5% DMSO/PEG400) and Per Os (PO, 10 mg/kg in 0.5% Methylcellulose).

    • Causality: Dual-route administration is strictly required. Absolute oral bioavailability ( F% ) cannot be determined without comparing the dose-normalized Area Under the Curve (AUC) of the oral route against the 100% systemic baseline of the IV route.

  • Sampling: Collect 20 µL of blood via the tail vein at 8 specific time points over 24 hours into K₂EDTA-coated tubes.

    • Causality: EDTA prevents coagulation by chelating calcium, but unlike heparin, it does not cause severe ion suppression during downstream LC-MS/MS ionization.

  • Non-Compartmental Analysis (NCA): Calculate clearance ( CL ), volume of distribution ( Vss​ ), half-life ( T1/2​ ), and AUC using PK software.

    • Causality: These parameters are critical to determine if the compound maintains free plasma concentrations above the target kinase IC50​ throughout the intended dosing interval, a prerequisite for in vivo efficacy.

References

  • Oxadiazoles in Medicinal Chemistry

    • Source: Journal of Medicinal Chemistry (ACS Public
    • URL:[Link]

  • A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds

    • Source: Current Topics in Medicinal Chemistry (PubMed)
    • URL:[Link]

  • DNA polymerase IIIC inhibitors and use thereof (US10723741B1)
Validation

Reproducibility of biological assays using 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine

A Senior Application Scientist's Guide to Robust Characterization of 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine and its Analogs In the landscape of drug discovery, particularly for novel G protein-coupled recep...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Robust Characterization of 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine and its Analogs

In the landscape of drug discovery, particularly for novel G protein-coupled receptor (GPCR) targets, the reproducibility of in vitro biological assays is paramount. This guide provides a comparative analysis of common assay formats for the characterization of agonists for GPR139, an orphan GPCR predominantly expressed in the central nervous system and a promising target for neuropsychiatric disorders.[1][2] While the specific compound 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine is not extensively documented in public literature, we will utilize the well-characterized and potent GPR139 agonist, JNJ-63533054, as a reference compound to illustrate principles of assay reproducibility.[3][4][5] This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable screening and characterization cascades for GPR139 modulators.

The Target: GPR139

GPR139 is an orphan GPCR, with its endogenous ligand yet to be definitively identified, though L-tryptophan and L-phenylalanine have been proposed as potential candidates.[1][6][7] The receptor is primarily coupled to the Gq/11 signaling pathway, leading to the mobilization of intracellular calcium upon activation.[6][8] Its high expression in brain regions like the habenula and striatum has implicated it in the regulation of mood, reward, and motivation, making it a compelling target for conditions such as schizophrenia and depression.[2][9]

The Tool Compound: JNJ-63533054

JNJ-63533054 is a potent, selective, and orally bioavailable agonist of GPR139 with a reported EC50 of approximately 16 nM for the human receptor.[3][10] Its well-defined pharmacology and commercial availability make it an ideal tool compound for developing and validating GPR139 assays.

Comparative Analysis of GPR139 Assay Formats

The choice of assay format is critical and can significantly impact the reproducibility and interpretation of results. Here, we compare two primary cell-based assay formats for quantifying GPR139 agonism: Calcium Mobilization Assays and β-Arrestin Recruitment Assays.

Calcium Mobilization Assays

Given GPR139's primary coupling to Gq/11, assays that measure the downstream consequence of this activation—the release of intracellular calcium—are a direct and widely used method.[6][8]

Principle: These assays typically employ a fluorescent calcium indicator, such as Fluo-4, that exhibits a significant increase in fluorescence intensity upon binding to free cytosolic calcium.[8] Cells stably expressing GPR139 are loaded with the dye, and the change in fluorescence is monitored in real-time upon addition of the test compound.

Experimental Workflow:

cluster_0 Cell Preparation cluster_1 Assay Procedure cluster_2 Data Analysis cell_culture Culture GPR139-expressing cells seeding Seed cells in microplate cell_culture->seeding incubation1 Incubate (24h) seeding->incubation1 dye_loading Load cells with calcium indicator dye incubation1->dye_loading incubation2 Incubate dye_loading->incubation2 compound_addition Add test compound (e.g., JNJ-63533054) incubation2->compound_addition readout Measure fluorescence intensity compound_addition->readout data_normalization Normalize data readout->data_normalization curve_fitting Fit dose-response curve data_normalization->curve_fitting ec50_determination Determine EC50 curve_fitting->ec50_determination

Caption: Workflow for a Calcium Mobilization Assay.

Performance and Reproducibility Metrics:

ParameterTypical ValueInterpretation
Z'-factor > 0.5A Z'-factor above 0.5 indicates a robust assay with a large separation between positive and negative controls, making it suitable for high-throughput screening (HTS).[8]
Coefficient of Variation (%CV) < 15%A low %CV for replicate measurements demonstrates good precision and reproducibility of the assay.
Signal-to-Background (S/B) Ratio > 10A high S/B ratio indicates a strong and easily detectable signal over the baseline noise.[8]

Causality Behind Experimental Choices:

  • Cell Line: A stable cell line, such as CHO-K1 or HEK293, expressing human GPR139 is crucial for consistent receptor expression levels across experiments.[8][11]

  • Dye Choice: Fluo-4 NW (No Wash) kits are often preferred for HTS applications as they simplify the workflow by eliminating a wash step, reducing variability.[8]

  • Controls: Including a potent agonist like JNJ-63533054 as a positive control and a vehicle (e.g., DMSO) as a negative control in every plate is essential for data normalization and quality control.

β-Arrestin Recruitment Assays

While GPR139 primarily signals through Gq/11, like most GPCRs, it also undergoes desensitization and internalization mediated by β-arrestin recruitment.[12][13] Assays that measure this interaction provide an alternative, G protein-independent readout of receptor activation.

Principle: These assays often utilize enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET) technologies.[12][14] In a common EFC format, the GPCR is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementing fragment. Upon agonist-induced interaction, the fragments come into proximity, forming an active enzyme that generates a detectable signal (e.g., chemiluminescence).

Experimental Workflow:

cluster_0 Cell Preparation cluster_1 Assay Procedure cluster_2 Data Analysis cell_culture Culture cells co-expressing GPR139-tag1 and β-arrestin-tag2 seeding Seed cells in microplate cell_culture->seeding incubation1 Incubate (24h) seeding->incubation1 compound_addition Add test compound incubation1->compound_addition incubation2 Incubate compound_addition->incubation2 substrate_addition Add detection substrate incubation2->substrate_addition readout Measure luminescence substrate_addition->readout data_normalization Normalize data readout->data_normalization curve_fitting Fit dose-response curve data_normalization->curve_fitting ec50_determination Determine EC50 curve_fitting->ec50_determination

Caption: Workflow for a β-Arrestin Recruitment Assay.

Performance and Reproducibility Metrics:

ParameterTypical ValueInterpretation
Z'-factor > 0.5Similar to calcium assays, a high Z'-factor is indicative of a robust and screenable assay.
Coefficient of Variation (%CV) < 15%Low variability is a key indicator of assay reproducibility.
Signal-to-Background (S/B) Ratio > 5While often lower than calcium assays, an S/B ratio greater than 5 is generally considered acceptable for this assay format.

Causality Behind Experimental Choices:

  • Technology Platform: The choice between different β-arrestin assay technologies (e.g., DiscoveRx PathHunter, Promega NanoBRET) will depend on available instrumentation and licensing. Each has its own optimization requirements.

  • Kinetic Reading: For some GPCRs, the interaction with β-arrestin is transient. Performing a kinetic read over time can be crucial to capture the maximal signal and ensure that compounds with different kinetics are not missed.

  • Biased Agonism: Comparing the potency of a compound in a G protein-dependent assay (calcium mobilization) versus a G protein-independent assay (β-arrestin recruitment) can reveal biased agonism, where a ligand preferentially activates one pathway over another.[14] This has significant implications for drug development.

Head-to-Head Comparison and Recommendations

FeatureCalcium Mobilization Assayβ-Arrestin Recruitment Assay
Biological Relevance Measures proximal Gq/11 signaling, the primary pathway for GPR139.[6]Measures a key desensitization pathway, relevant for understanding receptor regulation and potential for biased agonism.[12][14]
Assay Window Typically high signal-to-background ratio.[8]Generally a lower signal-to-background ratio.
Complexity & Cost Relatively simple and cost-effective, especially with fluorescent dyes.Can be more complex and costly due to proprietary reagents and cell lines.
Throughput High-throughput compatible, with a "mix-and-read" format.High-throughput compatible.
Reproducibility Excellent reproducibility when properly optimized.Good reproducibility, but can be more sensitive to cell passage number and expression levels.

Senior Application Scientist's Recommendation:

For the initial characterization and high-throughput screening of GPR139 agonists like 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine and its analogs, a calcium mobilization assay is the recommended primary assay . Its direct link to the established GPR139 signaling pathway, high signal window, and cost-effectiveness make it an ideal choice for robust and reproducible potency determination.

A β-arrestin recruitment assay should be employed as a secondary, orthogonal assay . This is critical for:

  • Confirming on-target activity: An active compound in both assays provides higher confidence that it is a true GPR139 agonist.

  • Investigating biased agonism: Discrepancies in potency between the two assays can uncover functionally selective compounds, which may offer therapeutic advantages.

By employing this two-pronged approach, researchers can ensure a comprehensive and reproducible pharmacological characterization of novel GPR139 agonists, ultimately leading to more reliable and translatable drug discovery programs.

References

  • Patsnap Synapse. What are GPR139 agonists and how do they work? [Link]

  • Dvorak, C. A., et al. (2021). Discovery of TAK-041: a Potent and Selective GPR139 Agonist Explored for the Treatment of Negative Symptoms Associated with Schizophrenia. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. JNJ-63533054. [Link]

  • Shehata, M. A., et al. (2018). Pharmacology and function of the orphan GPR139 G protein-coupled receptor. British Journal of Pharmacology. [Link]

  • Wikipedia. GPR139. [Link]

  • Tanso Biosciences. (2023). Reproducibility of Tanso Biosciences' GPCR Assay. [Link]

  • Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

  • Disease Connect. (2025). GPCR Stable Cell Lines in Laboratory Research: Signal Transduction, Functional Assays, and Drug Discovery Models. [Link]

  • Stott, L. A., et al. (2018). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology. [Link]

  • Inoue, A., et al. (2019). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Pharmacology. [Link]

  • Shi, F., et al. (2011). High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139. Acta Pharmacologica Sinica. [Link]

  • ResearchGate. Representative data of the 2-stage screening protocol which enabled... [Link]

  • Stoveken, H. M., et al. (2021). GPR139, an Ancient Receptor and an Emerging Target for Neuropsychiatric and Behavioral Disorders. Frontiers in Pharmacology. [Link]

Sources

Comparative

Comparing synthetic routes for 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine preparation

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the 1,3,4-oxadiazole moiety stands out as a privileged scaffold, frequently incorporated into a diverse arra...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 1,3,4-oxadiazole moiety stands out as a privileged scaffold, frequently incorporated into a diverse array of therapeutic agents due to its favorable metabolic stability and ability to participate in hydrogen bonding. This guide provides a comprehensive comparison of two primary synthetic routes for the preparation of 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine, a key building block in the development of novel pharmaceuticals. We will delve into a traditional two-step approach involving a diacylhydrazine intermediate and a more streamlined one-pot synthesis, offering detailed experimental protocols, comparative data, and mechanistic insights to inform your synthetic strategy.

At a Glance: Comparing the Synthetic Routes

ParameterRoute 1: Two-Step SynthesisRoute 2: One-Pot Synthesis
Overall Yield Generally Good to HighModerate to Good
Reaction Time Longer (involves isolation of intermediate)Shorter
Operational Simplicity More complex (two distinct steps)Simpler (single reaction vessel)
Reagent Cost Potentially higher due to coupling agentsGenerally lower
Scalability Readily scalableMay require optimization for large scale
Key Transformation Formation and subsequent cyclodehydration of a diacylhydrazineDirect condensation and cyclization

Route 1: The Two-Step Approach via a Diacylhydrazine Intermediate

This classical and reliable method proceeds through the formation of an N',N-diacylhydrazine intermediate, which is subsequently cyclized to the desired 1,3,4-oxadiazole. This approach offers robust control over each transformation and generally provides good to high yields.

Overall Reaction Scheme:
Mechanistic Considerations

The key steps in this route involve the nucleophilic acyl substitution of methoxyacetic acid (or its activated form) by piperidine-4-carbohydrazide to form the diacylhydrazine. The subsequent cyclodehydration is typically acid-catalyzed and proceeds through the formation of a reactive intermediate that undergoes intramolecular cyclization and dehydration to form the stable 1,3,4-oxadiazole ring. The use of a dehydrating agent like phosphorus oxychloride (POCl₃) facilitates the removal of a water molecule, driving the reaction to completion.

Experimental Protocols

Step 1a: Synthesis of Piperidine-4-carbohydrazide

A common precursor, piperidine-4-carbohydrazide, can be synthesized from the readily available ethyl piperidine-4-carboxylate.

  • Materials: Ethyl piperidine-4-carboxylate, Hydrazine hydrate, Ethanol.

  • Procedure:

    • To a solution of ethyl piperidine-4-carboxylate (1 equivalent) in ethanol, add hydrazine hydrate (5-10 equivalents).

    • Reflux the reaction mixture for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The crude piperidine-4-carbohydrazide can be purified by recrystallization from a suitable solvent like ethanol.

Step 1b: Synthesis of N'-methoxyacetyl-piperidine-4-carbohydrazide

  • Materials: Piperidine-4-carbohydrazide, Methoxyacetic acid, Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), Dichloromethane (DCM).

  • Procedure:

    • Dissolve piperidine-4-carbohydrazide (1 equivalent) and methoxyacetic acid (1.1 equivalents) in anhydrous DCM.

    • Add HOBt (1.1 equivalents) to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath and add DCC (1.1 equivalents) portion-wise.

    • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.

    • Monitor the reaction by TLC. Upon completion, filter off the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N'-methoxyacetyl-piperidine-4-carbohydrazide, which can be used in the next step without further purification or purified by column chromatography.

Step 1c: Cyclodehydration to form 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine

  • Materials: N'-methoxyacetyl-piperidine-4-carbohydrazide, Phosphorus oxychloride (POCl₃).

  • Procedure:

    • To the crude N'-methoxyacetyl-piperidine-4-carbohydrazide (1 equivalent), cautiously add phosphorus oxychloride (5-10 equivalents) at 0 °C.

    • Heat the reaction mixture at reflux for 2-4 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the pure 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine.

Diagram of the Two-Step Synthesis Workflow

Two_Step_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product A Piperidine-4-carboxylic acid derivative D Piperidine-4-carbohydrazide A->D Hydrazinolysis B Hydrazine Hydrate B->D C Methoxyacetic acid E N'-methoxyacetyl-piperidine- 4-carbohydrazide C->E D->E Amide Coupling (e.g., DCC, HOBt) F 4-[5-(Methoxymethyl)-1,3,4- oxadiazol-2-yl]piperidine E->F Cyclodehydration (e.g., POCl3)

Caption: Workflow for the two-step synthesis of the target compound.

Route 2: The Streamlined One-Pot Synthesis

This approach offers a more efficient alternative by combining the condensation and cyclization steps into a single reaction vessel, thereby reducing reaction time and simplifying the workup procedure.

Overall Reaction Scheme:
Mechanistic Considerations

In this one-pot procedure, a coupling agent and a dehydrating agent are employed simultaneously. The reaction likely proceeds through an in-situ formation of the diacylhydrazine intermediate, which then undergoes rapid cyclodehydration under the reaction conditions to yield the final 1,3,4-oxadiazole. The choice of reagents is critical to ensure both the initial coupling and the subsequent cyclization occur efficiently without significant side product formation.

Experimental Protocol
  • Materials: Piperidine-4-carbohydrazide, Methoxyacetic acid, Phosphorus oxychloride (POCl₃).

  • Procedure:

    • In a round-bottom flask, suspend piperidine-4-carbohydrazide (1 equivalent) and methoxyacetic acid (1.1 equivalents) in an excess of phosphorus oxychloride (10-15 equivalents).

    • Heat the reaction mixture to reflux for 3-6 hours, monitoring the progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution or aqueous sodium hydroxide) until a precipitate is formed.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine.

Diagram of the One-Pot Synthesis Workflow

One_Pot_Synthesis cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_final Final Product A Piperidine-4-carbohydrazide C Condensation & Cyclodehydration (e.g., POCl3) A->C B Methoxyacetic acid B->C D 4-[5-(Methoxymethyl)-1,3,4- oxadiazol-2-yl]piperidine C->D

Caption: Workflow for the one-pot synthesis of the target compound.

Product Characterization

The identity and purity of the synthesized 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine should be confirmed by standard analytical techniques. While specific experimental data for this exact compound is not widely published, typical spectral data for similar structures are provided for reference.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 4.60-4.70 (s, 2H, -O-CH₂-)

    • δ 3.40-3.50 (s, 3H, -O-CH₃)

    • δ 3.10-3.25 (m, 2H, piperidine C2-H, C6-H axial)

    • δ 2.95-3.10 (m, 1H, piperidine C4-H)

    • δ 2.70-2.85 (m, 2H, piperidine C2-H, C6-H equatorial)

    • δ 2.00-2.15 (m, 2H, piperidine C3-H, C5-H axial)

    • δ 1.80-1.95 (m, 2H, piperidine C3-H, C5-H equatorial)

    • A broad singlet for the piperidine N-H is also expected.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~165 (C=N of oxadiazole)

    • δ ~163 (C=N of oxadiazole)

    • δ ~70 (-O-CH₂-)

    • δ ~59 (-O-CH₃)

    • δ ~45 (piperidine C2, C6)

    • δ ~35 (piperidine C4)

    • δ ~30 (piperidine C3, C5)

  • Mass Spectrometry (ESI+):

    • m/z: [M+H]⁺ calculated for C₉H₁₆N₃O₂⁺, found corresponding to the molecular weight of the product plus a proton.

Conclusion

Both the two-step and one-pot synthetic routes offer viable pathways to 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine. The choice between these methods will depend on the specific requirements of the research, including the desired scale, available resources, and time constraints.

  • Route 1 (Two-Step) is recommended for its reliability, potentially higher yields, and the ability to isolate and characterize the diacylhydrazine intermediate, which can be advantageous for process optimization and troubleshooting.

  • Route 2 (One-Pot) is an attractive option for rapid synthesis and library generation due to its operational simplicity and shorter reaction time. However, it may require more careful optimization to maximize yields and minimize impurities, especially on a larger scale.

This guide provides a solid foundation for the synthesis of this important heterocyclic building block. Researchers are encouraged to adapt and optimize these protocols to suit their specific laboratory conditions and project goals.

References

  • Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(19), 12498–12505. [Link]

  • Kumar, A., et al. (2022). Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation. ACS Omega, 7(31), 27363–27371. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. 13C NMR Chemical Shifts. [Link]

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